Furan-2,5-dicarboxamide
Description
Properties
IUPAC Name |
furan-2,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVORDIMCXSWNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600913 | |
| Record name | Furan-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124052-68-2 | |
| Record name | Furan-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Furan-2,5-dicarboxamide synthesis from furan-2,5-dicarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2,5-dicarboxamide, a derivative of the bio-based platform chemical furan-2,5-dicarboxylic acid (FDCA), is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for the design of novel pharmaceuticals and functional polymers. This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of this compound from furan-2,5-dicarboxylic acid. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its synthesis and further exploration by the scientific community.
Introduction
Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based building block, often highlighted as a sustainable alternative to terephthalic acid.[1] Its derivatives, including esters, amides, and halides, are valuable intermediates in the synthesis of a wide array of chemical entities.[2][3] this compound, in particular, has been investigated for its potential in various applications, including as an anti-inflammatory agent and for its polynucleotide-binding activity.[4] This guide focuses on the chemical conversion of FDCA to its corresponding diamide, this compound, outlining the most prevalent and effective synthetic strategies.
Synthetic Pathways from Furan-2,5-dicarboxylic Acid
The synthesis of this compound from FDCA can be broadly categorized into two main approaches: a direct, one-pot amidation and an indirect, two-step process involving the activation of the carboxylic acid groups. While direct amidation appears more streamlined, the indirect methods often provide higher yields and purity of the desired diamide.
Indirect Synthesis via Furan-2,5-dicarbonyl Dichloride
This is a robust and widely employed method that proceeds in two discrete steps: the conversion of FDCA to its highly reactive diacyl chloride, followed by amidation with an ammonia source.
Indirect Synthesis via Dimethyl Furan-2,5-dicarboxylate
This pathway involves the initial esterification of FDCA to its dimethyl ester, which is then subjected to ammonolysis to yield the diamide. This method is advantageous as the intermediate diester is often easier to purify than the diacyl chloride.
Direct Amidation of Furan-2,5-dicarboxylic Acid
Direct conversion of FDCA to its diamide using coupling agents is also a possible route. However, regioselective mono-amidation is often a competing reaction, and the formation of the diamide in high yields can be challenging.[2][4] The use of coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) has been reported to predominantly yield the monoamide, with only trace amounts of the symmetric diamide being detected.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound and its immediate precursors.
Table 1: Synthesis of Furan-2,5-dicarbonyl Dichloride from FDCA
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Oxalyl chloride | - | - | - | - | [5] |
| Phosphorus pentachloride | - | - | - | 65 | [3] |
| Thionyl chloride | - | - | - | - | [3] |
Table 2: Synthesis of this compound from Furan-2,5-dicarbonyl Dichloride
| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminopyrazine | - | - | - | 71 | [5] |
| 2-Aminopyrimidine | - | - | - | 44.5 | [5] |
| 5-Aminopyrimidine | - | - | - | 58 | [5] |
| 4-Nitroaniline | - | - | - | 82 | [5] |
Table 3: Synthesis of Dimethyl Furan-2,5-dicarboxylate from FDCA
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dimethyl carbonate, Lithium carbonate, Tetramethylammonium bromide | N,N-dimethylformamide | 150 | 10 | 98.62 | [6] |
| Methanol, p-toluenesulfonic acid | Methanol | Reflux | 3 | 68 | [3] |
Table 4: Synthesis of this compound from Dimethyl Furan-2,5-dicarboxylate
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethylamine (for monoamide) | Methanol | Room Temperature | - | 87 | [3] |
Note: Specific yield for the diamide via this route was not detailed in the searched literature, though the synthesis of a monoamide is reported.
Experimental Protocols
Synthesis of Furan-2,5-dicarbonyl Dichloride
This protocol is adapted from the synthesis of related dicarboxamides.[5]
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
Oxalyl chloride
Procedure:
-
To a flask containing furan-2,5-dicarboxylic acid (1.0 eq), add an excess of oxalyl chloride (4.0 eq).
-
The reaction mixture is typically stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction. The reaction progress can be monitored by the dissolution of the solid FDCA.
-
The excess oxalyl chloride is removed under reduced pressure to yield the crude furan-2,5-dicarbonyl dichloride, which can be used in the next step without further purification.
Synthesis of this compound from Furan-2,5-dicarbonyl Dichloride
This protocol is a general procedure based on the synthesis of N-substituted furan-2,5-dicarboxamides.[5]
Materials:
-
Furan-2,5-dicarbonyl dichloride
-
Aqueous ammonia (or desired amine)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Dissolve the crude furan-2,5-dicarbonyl dichloride in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an excess of a concentrated aqueous ammonia solution (or the desired amine, 4.0 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting precipitate is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Synthesis of Dimethyl Furan-2,5-dicarboxylate
This protocol is based on the method described by Su Kunmei et al.[6]
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
Dimethyl carbonate
-
Lithium carbonate
-
Tetramethylammonium bromide
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a three-necked flask, add N,N-dimethylformamide, furan-2,5-dicarboxylic acid (1.0 eq), dimethyl carbonate (5.0 eq), lithium carbonate (0.1 eq), and tetramethylammonium bromide (0.33 eq).
-
Heat the heterogeneous reaction mixture to 150 °C in an oil bath over 30 minutes.
-
Maintain the reaction at 150 °C with magnetic stirring for 10 hours.
-
After the reaction, allow the mixture to cool and stand. The product, dimethyl furan-2,5-dicarboxylate, can be isolated from the supernatant. The reported yield is 98.62%.[6]
Ammonolysis of Dimethyl Furan-2,5-dicarboxylate
A general procedure for ammonolysis of esters.
Materials:
-
Dimethyl furan-2,5-dicarboxylate
-
Ammonia solution (e.g., 7N NH₃ in methanol)
Procedure:
-
Dissolve dimethyl furan-2,5-dicarboxylate in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a large excess of a saturated solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is washed with a non-polar solvent to remove any unreacted starting material and then dried to yield this compound.
Conclusion
The synthesis of this compound from furan-2,5-dicarboxylic acid is most effectively achieved through indirect, two-step methodologies. The route proceeding via the furan-2,5-dicarbonyl dichloride intermediate is well-documented for producing various N-substituted diamides with good to excellent yields. Alternatively, the pathway involving the synthesis and subsequent ammonolysis of dimethyl furan-2,5-dicarboxylate offers a high-yielding method for the diester precursor, suggesting a viable, albeit less directly documented, route to the target diamide. Direct amidation of FDCA, while seemingly more atom-economical, is prone to the formation of the monoamide and is therefore less suitable for the high-yield synthesis of this compound. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community, enabling further research and application of this promising furanic compound.
References
- 1. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl Furan-2,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
Furan-2,5-dicarboxamide Derivatives: A Technical Guide to Chemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2,5-dicarboxamide derivatives represent a class of heterocyclic compounds built upon a central furan ring symmetrically substituted at the 2 and 5 positions with carboxamide groups. This scaffold is of significant interest in both medicinal chemistry and material science.[1] The furan ring is a versatile pharmacophore found in numerous biologically active compounds and approved drugs.[2][3][4] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[4][5][6] Their rigid, planar structure and the presence of hydrogen bond donors and acceptors make them attractive candidates for designing molecules that can interact with specific biological targets.[1] Furthermore, the precursor, furan-2,5-dicarboxylic acid (FDCA), is a bio-based platform chemical that can be derived from biomass, positioning these derivatives as sustainable alternatives in various applications.[7][8] This guide provides an in-depth overview of the synthesis, chemical properties, and diverse biological activities of these promising compounds.
Chemical Properties and Synthesis
The core structure of this compound consists of a five-membered aromatic furan ring with amide functionalities at the C2 and C5 positions. The conformation of the molecule, particularly the dihedral angles between the furan ring and the carboxamide groups, can vary from planar to semi-skew or fully skewed, influencing its molecular packing and potential for intermolecular interactions like hydrogen bonding.[1]
Synthetic Methodologies
The most common and straightforward method for synthesizing symmetrical furan-2,5-dicarboxamides involves a condensation reaction. This typically starts with furan-2,5-dicarboxylic acid (FDCA), which is first converted to its more reactive diacyl chloride derivative. This intermediate then reacts with a desired amine to yield the final dicarboxamide.
Caption: General synthetic workflow for furan-2,5-dicarboxamides.
A regioselective synthesis for monoamides of furan-2,5-dicarboxylic acid has also been developed, which involves the gradual addition of a coupling reagent to a solution of the di-acid, allowing for the isolation of the mono-functionalized product in good yields.[9]
Table 1: Synthesis of Selected this compound Derivatives
| Compound Name | Amine Used | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| N²,N⁵-Di(pyrazin-2-yl)this compound | 2-Aminopyrazine | 71% | 280–281 | [1] |
| N²,N⁵-Di(pyrimidin-2-yl)this compound | 2-Aminopyrimidine | 44.5% | 293–294 | [1] |
| N²,N⁵-Di(pyridin-3-yl)this compound | 3-Aminopyridine | 65% | 150–151 | [1] |
| N²,N⁵-Di(4-nitrophenyl)this compound | 4-Nitroaniline | 82% | 231–232 | [1] |
| N-(4-Benzamidophenyl)furan-2-carboxamide* | N/A | 84% | 284–286 | [10] |
| N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide* | N/A | 69% | 276–278 | [10] |
Note: These are furan-2-carboxamide (mono-amide) derivatives, included for their relevant biological activity data.
Biological Properties
This compound derivatives have been investigated for a variety of biological activities, leveraging the furan core's ability to act as a versatile scaffold.[11]
Antimicrobial and Antibiofilm Activity
Several studies have highlighted the potential of furan-based compounds as antimicrobial agents.[12] A series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant activity against both bacterial and fungal strains.[5]
Table 2: Antimicrobial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives
| Compound | Test Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 4f * | S. aureus | 16 | 230 | [5] |
| E. coli | 9 | 295 | [5] | |
| P. aeruginosa | 11 | 285 | [5] | |
| C. albicans | 18 | 120.7 | [5] | |
| A. niger | 19 | 125.1 | [5] | |
| 4c * | S. aureus | 15 | 240 | [5] |
| P. aeruginosa | 11 | 280 | [5] | |
| C. albicans | 17 | 125.2 | [5] | |
| A. niger | 18 | 129.5 | [5] |
Structure identifiers as reported in the source literature.
Beyond direct antimicrobial effects, related furan-2-carboxamides have shown potent antibiofilm activity against Pseudomonas aeruginosa.[10] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. These compounds are thought to interfere with the quorum-sensing (QS) system, a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. The LasR protein is a key transcriptional regulator in the P. aeruginosa QS system, and molecular docking studies suggest it as a plausible target for these furan derivatives.[10]
Caption: Putative inhibition of the LasR quorum sensing pathway.
Anti-inflammatory Activity
Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. A study of 2,5-diaryl substituted furans functionalized with amino acids identified compounds with inhibitory activity against COX-1 and COX-2.[6] Notably, a proline-substituted derivative was found to inhibit the secretion of prostaglandin E2 (PGE2) in stimulated neutrophils, suggesting a selective action on COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[6]
Caption: Simplified cyclooxygenase (COX) pathway inhibition.
Anticancer Activity
The search for novel anticancer agents is a major focus of drug discovery. Carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their in-vitro anticancer potential against several human cancer cell lines.[5] Certain derivatives showed significant activity, reducing the viability of hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cells.[5]
Table 3: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives
| Compound | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Reference |
|---|---|---|---|---|
| p-tolylcarbamothioyl\n-furan-2-carboxamide | HepG2 | 20 | 33.29 | [5] |
| (Compound 4f) | Huh-7 | 20 | 44.15 | [5] |
| MCF-7 | 20 | 50.12 | [5] | |
| (Compound 4a) | HepG2 | 20 | 41.25 | [5] |
| Huh-7 | 20 | 51.24 | [5] | |
| MCF-7 | 20 | 55.45 | [5] |
Structure identifiers as reported in the source literature.
Experimental Protocols
General Synthesis of Symmetrical Furan-2,5-dicarboxamides[1]
-
Activation of Carboxylic Acid: Furan-2,5-dicarboxylic acid (1.0 eq.) is suspended in a suitable solvent (e.g., toluene). Oxalyl chloride or thionyl chloride (4.0-5.0 eq.) is added, along with a catalytic amount of dimethylformamide (DMF). The mixture is heated under reflux for several hours until a clear solution is formed and gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude furan-2,5-dioyl chloride.
-
Amide Formation: The crude diacyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM). The solution is cooled in an ice bath.
-
Amine Addition: A solution of the desired aromatic amine (2.0 eq.) and a base such as triethylamine (2.0 eq.) in the same solvent is added dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed sequentially with water, dilute HCl, and water again to remove unreacted starting materials and salts.
-
Purification: The crude solid product is purified by recrystallization from a suitable solvent (e.g., DMSO, ethanol) or by column chromatography to afford the pure this compound derivative.
Determination of Minimum Inhibitory Concentration (MIC)[5]
-
Preparation: A stock solution of each test compound is prepared in DMSO. Serial two-fold dilutions are made in a 96-well microtiter plate using sterile Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10⁸ cells/mL).
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included on each plate. A standard antibiotic (e.g., gentamicin) is used as a reference drug.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound derivatives are a versatile and promising class of compounds with a rich chemical and biological profile. Their straightforward synthesis, often from bio-based precursors, and their demonstrated efficacy in a range of pharmacological assays make them highly attractive for further investigation. The core scaffold allows for extensive chemical modification, enabling the fine-tuning of properties to optimize activity against specific targets, from bacterial quorum sensing regulators to enzymes involved in inflammation and cancer. Future research will likely focus on expanding the structural diversity of these derivatives, elucidating their precise mechanisms of action, and evaluating their potential in more advanced preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological activity of furan derivatives [wisdomlib.org]
- 12. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]
Crystal Structure of Symmetrical Furan-2,5-Dicarboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of symmetrical furan-2,5-dicarboxamides, a class of compounds of significant interest in supramolecular chemistry and drug discovery due to their diverse chemical properties and biological activities.[1] This document details the experimental methodologies for their synthesis and crystallographic analysis, presents key structural data in a comparative format, and illustrates the experimental workflow.
Molecular Geometry and Conformation
The molecular geometry of symmetrical furan-2,5-dicarboxamides is characterized by the spatial arrangement of the two carboxamide groups attached to the central furan ring. The planarity of these groups is a key conformational feature, with observed conformations ranging from planar to semi-skew and skew.[1] These deviations from planarity are influenced by steric hindrance between the amide hydrogen atoms.[1]
The conformation of the carboxamide groups relative to the furan ring can be described by the dihedral angles. For instance, in a series of N,N'-disubstituted furan-2,5-dicarboxamides, these angles show significant variation depending on the substituent and the presence of solvent molecules in the crystal lattice.[1]
Table 1: Selected Dihedral Angles for Symmetrical Furan-2,5-Dicarboxamides [1]
| Compound | Dihedral Angle 1 (N1-C5-C1-O1) (°) | Dihedral Angle 2 (N2-C6-C4-O1) (°) | Conformation |
| 3 | 5.0(2) | 0.1(2) | planar |
| 4 | -18.3(2) | -19.2(2) | skew |
| 5 | -0.9(2) | -2.5(2) | planar |
| 7 (cis) | -19.9(2) | 0.8(2) | semi-skew |
| 7 (trans) | 17.7(2) | 10.2(1) | skew |
| 10 * | -6.3(4) | 0.1(4) | planar |
*Note: * solvates. Data extracted from a study on pyridine and furan dicarboxamide derivatives.[1] Compound numbers are as designated in the original publication.
Crystal Packing and Intermolecular Interactions
The crystal packing of symmetrical furan-2,5-dicarboxamides is primarily governed by a network of intermolecular hydrogen bonds.[2] In many cases, solvent molecules, particularly water, play a crucial role in forming and stabilizing the hydrogen bond network.[2]
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within the crystal lattice. This analysis reveals the contribution of different types of interactions, such as hydrogen bonds and π-stacking, to the overall crystal packing. For example, in the crystal structure of N2,N5-di(pyrimidin-5-yl)furan-2,5-dicarboxamide hydrate, water-mediated hydrogen bonds are significant, connecting the amide oxygen and heterocyclic nitrogen atoms.[2] Additionally, π-stacking interactions can be observed between the furan and pyrimidine rings.[2]
Table 2: Hydrogen Bond Geometry for Furan-2,5-dicarboxylic Acid Solvates
| Solvate | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| FDCA·2DMF | O-H···O | - | - | - | - |
| FDCA·DMSO | O-H···O | - | - | - | - |
Note: Detailed hydrogen bond parameters for Furan-2,5-dicarboxylic acid (FDCA) solvates with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be obtained from the Cambridge Crystallographic Data Centre (CCDC numbers 1857085 and 1857084, respectively). The table structure is provided as a template for such data.
Experimental Protocols
Synthesis of Symmetrical Furan-2,5-Dicarboxamides
A general and efficient method for the synthesis of symmetrical furan-2,5-dicarboxamides is the condensation reaction between furan-2,5-dicarbonyl dichloride and the appropriate aromatic amine.[1]
General Procedure:
-
Furan-2,5-dicarboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride, to form furan-2,5-dicarbonyl dichloride.
-
The resulting acid chloride is then reacted with two equivalents of the desired aromatic amine in the presence of a base, like triethylamine (Et3N), in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
The reaction mixture is typically stirred overnight at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting precipitate is suspended in water, filtered, and washed with saturated sodium bicarbonate solution and water to yield the crude product.
-
The crude product can be further purified by chromatography or recrystallization.[1]
Crystallization
Single crystals suitable for X-ray diffraction analysis are typically obtained by slow evaporation of a saturated solution of the compound at room temperature.[1] The choice of solvent is critical and can influence the resulting crystal form, including the incorporation of solvent molecules into the crystal lattice.[1] Common solvent systems include ethyl acetate and dichloromethane.[1]
X-ray Crystallography
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a loop.
-
X-ray diffraction data are collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).[1]
-
The collected data are integrated and scaled using appropriate software packages (e.g., CrysAlisPro).[1]
-
The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 using software such as SHELXL within a graphical interface like OLEX2.[1]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC).[1]
Visualizations
Caption: Experimental workflow for the synthesis and crystal structure analysis of symmetrical furan-2,5-dicarboxamides.
Caption: Relationship between molecular properties and crystal packing in furan-2,5-dicarboxamides.
References
The Supramolecular Architecture of Pyridine-2,6- and Furan-2,5-Dicarboxamide Scaffolds: A Technical Guide for Drug Development
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds that offer a unique combination of rigidity, pre-organized binding sites, and synthetic versatility are of paramount importance. Among these, pyridine-2,6-dicarboxamides and furan-2,5-dicarboxamides have emerged as privileged structures. Their ability to form well-defined supramolecular assemblies through hydrogen bonding, metal coordination, and π-stacking interactions has led to their exploration in a wide array of applications, from anion and cation recognition to the development of novel anticancer therapeutics.
This technical guide provides an in-depth exploration of the supramolecular chemistry of these two core scaffolds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, binding properties, and relevant biological applications. This document summarizes key quantitative data, details experimental protocols for the characterization of their interactions, and visualizes the underlying chemical and biological processes.
Core Scaffolds: Structure and Synthesis
The pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds share a common structural motif: a central aromatic ring flanked by two amide functionalities. This arrangement provides a convergent set of hydrogen bond donors and acceptors, making them excellent building blocks for creating complex molecular architectures.
1.1. Pyridine-2,6-Dicarboxamide
The pyridine ring's nitrogen atom imparts a 'pincer-like' pre-organization to the amide N-H groups, directing them to form a convergent binding pocket. This structural feature is crucial for its ability to bind to a variety of substrates, including anions, cations, and nucleic acid structures.[1][2]
1.2. This compound
Replacing the pyridine core with a furan ring alters the geometry and electronic properties of the scaffold. While still capable of forming hydrogen bonds, the absence of the pyridine nitrogen changes the orientation and coordination potential of the amide groups.[2] The supramolecular chemistry of furan-2,5-dicarboxamides is less explored in the context of host-guest interactions compared to their pyridine counterparts, with much of the research focused on their use as monomers in bio-based polymers.[3][4]
1.3. General Synthesis
Symmetrical derivatives of both scaffolds are typically synthesized through a straightforward condensation reaction between the corresponding dicarbonyl dichloride and an appropriate amine.[2]
Supramolecular Interactions of Pyridine-2,6-Dicarboxamide Scaffolds
The unique geometry of the pyridine-2,6-dicarboxamide scaffold makes it an exceptional candidate for targeting biological structures, most notably G-quadruplexes.
2.1. G-Quadruplex Stabilization and c-MYC Regulation
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in the promoter regions of oncogenes, such as c-MYC, where they act as transcriptional repressors.[1][5] Small molecules that can bind to and stabilize these G4 structures can effectively downregulate the expression of the corresponding oncogene, making them promising candidates for anticancer therapy.
Pyridine-2,6-dicarboxamide derivatives, such as the well-studied ligand 360A and its analogs, have been shown to be potent and selective G4 stabilizers.[1][6] These ligands interact with the G4 structure, primarily through π-stacking with the terminal G-quartets and electrostatic interactions, leading to a significant increase in its thermal stability.
2.2. Quantitative Data: G-Quadruplex Stabilization
The ability of a ligand to stabilize a G-quadruplex is typically quantified by the change in the melting temperature (ΔTm) of the G4 structure upon ligand binding, as measured by a FRET melting assay. A higher ΔTm value indicates greater stabilization.
| Ligand | G4-Target | ΔTm (°C) at 1 µM[5] |
| 2a (360A analog) | k-RAS | > 20 |
| h-Telo | 18.0 ± 0.5 | |
| c-MYC | > 20 | |
| 2b | k-RAS | 13.9 ± 0.2 |
| h-Telo | 10.9 ± 0.3 | |
| c-MYC | 12.0 ± 0.6 | |
| 2c | k-RAS | 16.5 ± 0.2 |
| h-Telo | 14.1 ± 0.2 | |
| c-MYC | > 20 | |
| 2d | k-RAS | 16.3 ± 0.2 |
| h-Telo | 12.3 ± 0.3 | |
| c-MYC | > 20 |
Supramolecular Interactions of this compound Scaffolds
While the host-guest chemistry of simple this compound scaffolds is not as extensively documented as their pyridine analogs, their structural features suggest significant potential in this area. The furan oxygen can participate in coordination, and the amide groups provide hydrogen bonding capabilities.
3.1. Anion and Cation Binding
The arrangement of the carboxamide groups in the 2,5-positions of the furan ring creates a potential binding site for both anions and cations. The amide N-H groups can act as hydrogen bond donors for anions, while the amide carbonyls and the furan oxygen can coordinate to cations. However, there is a notable lack of comprehensive quantitative studies (e.g., association constants, thermodynamic parameters) for these interactions with simple, acyclic this compound derivatives in the literature. Much of the work has focused on their incorporation into more complex structures like coordination polymers.[2]
Experimental Protocols
The characterization of host-guest interactions is crucial for understanding the function of these scaffolds. The following sections provide detailed methodologies for key experiments.
4.1. Synthesis of a Representative Pyridine-2,6-dicarboxamide Ligand
This protocol is adapted from the synthesis of (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives.[1]
Step 1: Acid Chloride Formation
-
Suspend pyridine-2,6-dicarboxylic acid in dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add oxalyl chloride dropwise at 0 °C and stir the reaction mixture at room temperature until the solution becomes clear.
-
Remove the solvent under reduced pressure to obtain the crude pyridine-2,6-dicarbonyl dichloride.
Step 2: Condensation
-
Dissolve the appropriate amino(iso)quinoline (2 equivalents) in a mixture of DCM and tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add triethylamine (Et3N) (2 equivalents).
-
Add a solution of the crude pyridine-2,6-dicarbonyl dichloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pyridine-2,6-dicarboxamide derivative.
4.2. FRET Melting Assay for G-Quadruplex Stabilization
This protocol is a generalized procedure based on methods described for evaluating G4 ligands.[7][8][9][10][11]
Protocol:
-
Oligonucleotide Preparation: Use a G4-forming DNA sequence dual-labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA). Dilute the oligonucleotide to a final concentration of 0.2 µM in the assay buffer.
-
Ligand Preparation: Prepare a stock solution of the test compound in DMSO. The final concentration in the assay is typically 1 µM. A control sample with an equivalent amount of DMSO should be prepared.
-
Assay Plate Setup: In a 96-well PCR plate, combine the oligonucleotide solution and the ligand (or DMSO).
-
Annealing: Heat the plate to 95 °C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper folding of the G-quadruplex.
-
Data Collection: Place the plate in a real-time PCR instrument. Record the fluorescence of the reporter dye as the temperature is increased from ~25 °C to 95 °C in increments.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. This is determined by finding the peak of the first derivative of the melting curve (fluorescence vs. temperature). The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.
4.3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[12][13][14]
Protocol:
-
Sample Preparation:
-
Prepare the macromolecule (e.g., G-quadruplex DNA) and the ligand (e.g., pyridine-dicarboxamide derivative) in the exact same buffer to minimize heats of dilution. A typical buffer is 10 mM potassium phosphate with 100 mM KCl, pH 7.0.
-
Thoroughly degas both solutions before use.
-
The concentration of the macromolecule in the sample cell is typically in the range of 10-50 µM.
-
The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule concentration.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Program the injection sequence (e.g., an initial small injection of 0.4 µL followed by 19 injections of 2 µL).
-
-
Titration:
-
Load the macromolecule solution into the sample cell and the ligand solution into the syringe.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Run the main titration experiment.
-
-
Data Analysis:
-
Integrate the peaks in the raw thermogram to obtain the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine Ka, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
4.4. NMR Titration
¹H NMR titration is used to determine the association constant of a host-guest complex by monitoring the chemical shift changes of the host or guest protons upon complexation.[15][16][17]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the host (e.g., a this compound receptor) at a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare a stock solution of the guest (e.g., a tetrabutylammonium salt of an anion) in the same deuterated solvent at a much higher concentration (e.g., 50 mM).
-
-
Titration:
-
Transfer a known volume of the host solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the host alone.
-
Add small aliquots of the guest solution to the NMR tube.
-
Acquire a spectrum after each addition, ensuring the sample is well-mixed and thermally equilibrated.
-
Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation.
-
-
Data Analysis:
-
Track the chemical shift (δ) of one or more host protons that are sensitive to the binding event.
-
Plot the change in chemical shift (Δδ) versus the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a 1:1 or other appropriate binding model using non-linear regression software to calculate the association constant (Ka).
-
Conclusion and Future Directions
The pyridine-2,6-dicarboxamide and this compound scaffolds represent versatile platforms for the construction of functional supramolecular systems. The pyridine-based derivatives have demonstrated significant promise as therapeutic agents through their ability to selectively stabilize G-quadruplex structures, leading to the downregulation of key oncogenes like c-MYC. The quantitative data and established protocols for studying these interactions provide a solid foundation for the rational design of new and more potent G4 ligands.
The supramolecular chemistry of furan-2,5-dicarboxamides, while less developed in terms of host-guest chemistry, presents a compelling area for future research. Their bio-based origin makes them an attractive "green" alternative for the development of new receptors and sensors. A systematic investigation into their binding properties with various anions and cations, using the techniques detailed in this guide, is warranted and could unveil new applications in sensing, catalysis, and materials science. The continued exploration of both scaffolds will undoubtedly contribute to the advancement of drug discovery and supramolecular chemistry.
References
- 1. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forster resonance energy transfer for studying nucleic acids denaturation: A chemical and biological sciences laboratory experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iso-FRET: an isothermal competition assay to analyze quadruplex formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Furan-2,5-dicarboxamide: A Bio-Based Building Block for High-Performance Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The growing demand for sustainable materials has propelled research into bio-based polymers. Among these, polymers derived from 2,5-furandicarboxylic acid (FDCA) are gaining significant attention as potential replacements for their petroleum-based counterparts.[1] The core of these materials lies in the furan-2,5-dicarboxamide linkage, which imparts unique thermal and mechanical properties. This technical guide provides a comprehensive overview of the synthesis, polymerization, and characterization of polymers based on this renewable building block.
Synthesis of Furan-Based Monomers
The primary precursor for furan-based polyamides is 2,5-furandicarboxylic acid (FDCA). FDCA can be synthesized from the dehydration of sugars.[2] For polymerization, FDCA is often converted to more reactive derivatives such as dimethyl furan-2,5-dicarboxylate (DMFDCA) or 2,5-furandiformyl chloride.
A general synthesis pathway from biomass to furan-based monomers suitable for polyamide production is illustrated below.
References
Furan-Based Polyamides: A Sustainable Revolution in High-Performance Polymers
An In-depth Technical Guide on the Synthesis, Properties, and Comparative Analysis of Furan-Based Polyamides as Viable Alternatives to Conventional Polyphthalamides.
Introduction
In the relentless pursuit of sustainable materials to mitigate environmental impact and reduce dependence on fossil fuels, the polymer industry is undergoing a paradigm shift. High-performance polymers, such as polyphthalamides (PPAs), have long been indispensable in demanding applications across the automotive, electronics, and industrial sectors due to their exceptional thermal and mechanical properties.[1][2] However, their production from non-renewable petrochemical feedstocks presents a significant environmental challenge.
This technical guide explores the promising realm of furan-based polyamides as a bio-based, sustainable alternative to traditional PPAs. Derived from renewable biomass, these innovative polymers offer the potential to match and even exceed the performance of their petroleum-based counterparts, heralding a new era of green engineering plastics. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and direct comparison of furan-based polyamides with conventional PPAs, supported by detailed experimental protocols and data-driven analysis.
The Rise of Furan-Based Polyamides: A Sustainable Core
The cornerstone of furan-based polyamides is 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic dicarboxylic acid.[3] Recognized by the U.S. Department of Energy as a top value-added chemical from biomass, FDCA can be synthesized from C6 sugars, such as fructose, derived from non-food lignocellulosic biomass.[4] This renewable origin positions furan-based polyamides as a compelling green alternative to the terephthalic acid and isophthalic acid used in conventional PPAs.
The incorporation of the rigid furan ring into the polyamide backbone imparts excellent thermal stability and mechanical strength, making these bio-based polymers suitable for high-performance applications.[5] Furthermore, the polarity of the furan ring is expected to contribute to enhanced barrier properties against gases like oxygen and carbon dioxide.
Comparative Analysis: Furan-Based Polyamides vs. Polyphthalamides
A direct comparison of the material properties is crucial for evaluating the viability of furan-based polyamides as PPA replacements. The following tables summarize the key thermal, mechanical, and barrier properties of various furan-based polyamides and commercially available polyphthalamides.
Table 1: Thermal Properties of Furan-Based Polyamides and Commercial Polyphthalamides
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Furan-Based Polyamides | |||
| PA4F (Poly(tetramethylene furanamide)) | ~142 | Semicrystalline | ~357-408 |
| PA5F (Poly(pentamethylene furanamide)) | ~138 | Amorphous | ~357-408 |
| PA6F (Poly(hexamethylene furanamide)) | ~130 | Amorphous | ~434 |
| PA8F (Poly(octamethylene furanamide)) | ~110 | Amorphous | ~357-408 |
| PA10F (Poly(decamethylene furanamide)) | ~103 | Amorphous | ~401 |
| PA12F (Poly(dodecamethylene furanamide)) | ~98 | Amorphous | ~357-408 |
| Commercial Polyphthalamides (PPAs) | |||
| Zytel® HTN51G35HSL (PA6T/XT-GF35) | ~135 | ~300 | >400 |
| Amodel® A-1133 HS (PPA, 33% GF) | ~123 | ~313 | >400 |
| Grivory® HT1V-3 FWA (PA6T/6I, 30% GF) | ~135 | ~325 | >400 |
Table 2: Mechanical Properties of Furan-Based Polyamides and Commercial Polyphthalamides
| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Furan-Based Polyamides | |||
| PA5F (Poly(pentamethylene furanamide)) | - | ~84 | - |
| PA6F (Poly(hexamethylene furanamide)) | ~3.5 | ~74 | - |
| PA8F (Poly(octamethylene furanamide)) | - | ~62 | - |
| PA10F (Poly(decamethylene furanamide)) | ~1.45 | ~54 | ~139 |
| PA12F (Poly(dodecamethylene furanamide)) | - | ~45 | - |
| Commercial Polyphthalamides (PPAs) | |||
| Zytel® HTN51G45HSL (PA6T/XT-GF45) | 15.0 | 240 | 2.3 |
| Amodel® A-1133 HS (PPA, 33% GF) | 10.0 | 190 | 2.5 |
| Grivory® HT1V-3 FWA (PA6T/6I, 30% GF) | 10.0 | 180 | 2.0 |
Table 3: Barrier Properties of Furan-Based Polymers and Commercial Polyamides
| Polymer | Oxygen Permeability (cc·mm/m²·day·atm) | Water Vapor Transmission Rate (g·mm/m²·day) |
| Furan-Based Polymers | ||
| Poly(ethylene furanoate) (PEF) - a related furan-based polyester | 6-10 times better than PET | ~2 times better than PET |
| Furan-based Polyamides (qualitative) | Expected to have good barrier properties | Lower water absorption than aliphatic polyamides |
| Commercial Polyamides | ||
| Polyphthalamide (PPA) | Generally good barrier properties | Low moisture absorption |
| Polyamide 6 (PA6) | ~4.0 | ~15 |
Note: Direct comparative data for the barrier properties of furan-based polyamides is limited. The data for PEF, a furan-based polyester, is included as a reference for the potential performance of the furan ring structure.[6] Values for commercial polymers can vary significantly based on specific grade and additives.
Synthesis and Experimental Workflows
The successful development and application of furan-based polyamides hinge on robust and reproducible synthesis and characterization methodologies. The following diagrams illustrate the key pathways and workflows.
Experimental Protocols
Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from Fructose
This protocol is adapted from a one-pot, two-step method.[7]
Materials:
-
Fructose
-
Dimethyl sulfoxide (DMSO)
-
Biotar-derived sulfonic solid acid catalyst
-
Biotar-derived nitrogen and Pt-Pd bimetal-doped carbon catalyst
-
tert-Butyl hydroperoxide (tBuOOH)
Procedure:
Step 1: Fructose Dehydration to HMF
-
In a reaction vessel, combine fructose and the biotar-derived sulfonic solid acid catalyst in DMSO.
-
Heat the mixture to 150°C for 30 minutes with stirring. This step yields 5-hydroxymethylfurfural (HMF) as the major intermediate.[7]
Step 2: HMF Oxidation to FDCA
-
To the reaction mixture from Step 1, add the biotar-derived nitrogen and Pt-Pd bimetal-doped carbon catalyst.
-
Introduce tert-butyl hydroperoxide (tBuOOH) as the oxidant.
-
Heat the mixture to 120°C for 20 hours with continuous stirring.[7]
-
After the reaction, cool the mixture and separate the solid FDCA product by filtration.
-
Purify the crude FDCA by recrystallization from a suitable solvent (e.g., water).
Synthesis of Poly(hexamethylene furanamide) (PA6F) via Melt Polycondensation
This protocol describes a two-step melt polycondensation method.[8]
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDC)
-
1,6-Hexamethylenediamine (HMDA)
-
Titanium(IV) isopropoxide (TIPT) catalyst
Procedure:
Step 1: Oligomerization
-
Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with equimolar amounts of DMFDC and HMDA.
-
Add the TIPT catalyst (e.g., 400 ppm).
-
Heat the reactor under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate the reaction (e.g., 180-200°C).
-
Methanol, the byproduct of the ester-amine condensation, will begin to distill off.
-
Continue this stage until the majority of the methanol has been removed.
Step 2: Polycondensation
-
Gradually increase the temperature of the reactor (e.g., to 240-260°C) and slowly apply a vacuum.
-
Continue the reaction under high vacuum for a specified period (e.g., 1-2 hours) to facilitate the removal of any remaining byproducts and drive the polymerization to a high molecular weight. The viscosity of the melt will increase significantly during this stage.
-
Once the desired viscosity is achieved, cool the reactor and extrude or remove the solid PA6F polymer.
Synthesis of Aromatic Furan-Based Polyamide via Interfacial Polymerization
This protocol is a general method for synthesizing aromatic furan-based polyamides.[9]
Materials:
-
2,5-Furandicarbonyl dichloride
-
An aromatic diamine (e.g., m-phenylenediamine)
-
An organic solvent (e.g., chloroform)
-
An aqueous alkaline solution (e.g., sodium hydroxide solution)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Procedure:
-
Dissolve the aromatic diamine and the phase-transfer catalyst in the aqueous alkaline solution in a beaker.
-
Dissolve the 2,5-furandicarbonyl dichloride in the organic solvent in a separate beaker.
-
Carefully pour the organic solution onto the aqueous solution without stirring to create a distinct interface.
-
A film of the polyamide will form at the interface.
-
Gently pull the polymer film from the interface using forceps and wind it onto a rotating rod.
-
Wash the resulting polymer thoroughly with water and then with a solvent like acetone or methanol to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven.
Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample of the polymer (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
Place the sample pan into the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).
-
The instrument will continuously record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is used to determine the onset of decomposition (e.g., Td at 5% weight loss) and the temperature of maximum decomposition rate.
Characterization of Mechanical Properties by Tensile Testing
Apparatus:
-
Universal Testing Machine with a suitable load cell and grips for films or molded bars.
Procedure:
-
Prepare test specimens of the polymer in a standard geometry (e.g., dumbbell-shaped bars or rectangular films) according to ASTM or ISO standards (e.g., ASTM D638 or ISO 527).
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
The instrument records the applied load and the elongation of the specimen.
-
From the resulting stress-strain curve, determine the tensile modulus, tensile strength, and elongation at break.
Conclusion and Future Outlook
Furan-based polyamides represent a significant advancement in the development of sustainable, high-performance polymers. Their bio-based origin, coupled with their impressive thermal and mechanical properties, positions them as strong contenders to replace conventional polyphthalamides in a wide array of applications. While challenges remain in optimizing synthesis routes to achieve consistently high molecular weights and in expanding the portfolio of furan-based monomers, the research trajectory is promising.
Further investigations into the structure-property relationships of a broader range of furan-based polyamides, including those with different diamine chain lengths and aromaticities, will be crucial. Additionally, a more in-depth analysis of their barrier properties and long-term durability under various environmental conditions will be necessary to facilitate their commercial adoption. As the global demand for sustainable materials continues to grow, furan-based polyamides are poised to play a pivotal role in shaping a more circular and environmentally responsible future for the polymer industry.
References
- 1. picoplast.nl [picoplast.nl]
- 2. Amodel A-1133 HS BK 324 (PROPRIETARY): Properties, Composition, and Best Uses | Total Materia [totalmateria.com]
- 3. Synthesis of Biobased Furan-Containing Polyamides [manu56.magtech.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. nexeoplastics.com [nexeoplastics.com]
- 8. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 9. Synthesis and characterization of furan based polyamides and polyureas | Electronic Theses and Dissertations [etd.cput.ac.za]
Thermal and mechanical properties of aromatic furanic polyamides
An In-depth Technical Guide on the Thermal and Mechanical Properties of Aromatic Furanic Polyamides
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] Traditionally derived from petroleum-based monomers, there is a growing interest in developing sustainable alternatives from renewable resources.[4][5] Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), have emerged as a promising bio-based building block for creating aromatic polyamides with competitive properties.[5][6][7][8] These furanic polyamides combine the rigidity of the furan and aromatic rings with the strong intermolecular hydrogen bonding of amide linkages, making them suitable for demanding applications in aerospace, automotive, and electronics industries.[9]
This technical guide provides a comprehensive overview of the thermal and mechanical properties of aromatic furanic polyamides. It is intended for researchers, scientists, and professionals in materials science and polymer chemistry, offering a consolidated resource on synthesis, characterization, and structure-property relationships.
Synthesis of Aromatic Furanic Polyamides
Aromatic furanic polyamides are typically synthesized via polycondensation reactions between a furan-based dicarboxylic acid or its derivative (like furanoyl-2,5-dichloride) and various aromatic diamines (e.g., p-phenylenediamine, m-phenylen diamine, 3,4′-diaminodiphenyl ether).[1][5][6] Several polymerization techniques are employed, each influencing the final polymer's molecular weight and properties.[4]
-
Low-Temperature Solution Polycondensation : This method involves reacting a diacid chloride (e.g., 2,5-furandiformyl chloride) with an aromatic diamine in an amide-type solvent like N,N-dimethylacetamide (DMAc).[5] It is effective for achieving high molecular weight polymers.[5]
-
Interfacial Polymerization : This technique is carried out at the interface of two immiscible liquids. An aqueous solution containing the aromatic diamine and an acid acceptor (like NaOH) is layered with an organic solution of the furanic diacid chloride.[1][6]
-
Melt Polycondensation : This environmentally benign method involves heating a mixture of a furanic diester (like dimethyl furan-2,5-dicarboxylate) and a diamine at high temperatures, often in the presence of a catalyst such as titanium(IV) isopropoxide (TIPT).[7][8][10]
The general workflow for synthesizing and characterizing these polymers is outlined below.
Thermal Properties
The thermal stability of aromatic furanic polyamides is a key performance indicator, largely determined by the rigidity of the polymer backbone and the strength of intermolecular forces. These properties are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition temperatures.[11][12] Aromatic furanic polyamides generally exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.[6][10] For instance, a furan polyamide analog of Kevlar, synthesized from 2,5-furan dicarboxylic acid and p-phenylenediamine, showed a thermal stability of 445 °C.[6] The temperature at which 5% or 10% mass loss occurs (Td-5% or Td-10%) is a common metric for comparing stability.
Differential Scanning Calorimetry (DSC)
DSC is used to measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[13][14] The Tg is a critical property, indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Aromatic furanic polyamides typically possess high Tg values due to the rigid furan and aromatic units in their backbone, which restrict chain mobility.[8] For example, bio-based polyamides synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine exhibit high Tg values ranging from 150 °C to 180 °C.[8] Many furanic polyamides are amorphous and do not show a distinct melting point.[10][15]
The relationship between the polymer's chemical structure and its thermal properties is critical. The choice of the aromatic diamine significantly influences chain packing and rigidity, thereby affecting Tg and thermal stability.
Summary of Thermal Properties
| Polymer Composition (Furanic Acid Derivative + Diamine) | Tg (°C) | Td-5% (°C) | Td-10% (°C) | Td-max (°C) | Reference |
| 2,5-FDCA + p-Phenylenediamine | 325 | - | ~445 | - | [6] |
| DMFDCA + 1,3-Cyclohexanedimethanamine | 150-180 | - | - | - | [8] |
| 2,5-FDCA + Hexamethylenediamine (PA6F) | 130 | - | - | 443 | [7][16] |
| 2,5-FDCA + Butylenediamine (PA4F) | 142 | 357 | - | - | [15] |
| 2,5-FDCA + Pentylenediamine (PA5F) | 138 | 408 | - | - | [15] |
| 2,5-FDCA + Octamethylenediamine (PA8F) | 114 | 398 | - | - | [15] |
| 2,5-FDCA + Dodecamethylenediamine (PA12F) | 89 | 385 | - | - | [15] |
| 2,5-Furandiformyl chloride + 3,4′-Diaminodiphenyl ether | ~260 | - | ~450 | - | [5] |
Note: 2,5-FDCA = 2,5-Furandicarboxylic acid; DMFDCA = Dimethyl furan-2,5-dicarboxylate. Td-max refers to the temperature of maximum degradation rate.
Mechanical Properties
The mechanical performance of aromatic furanic polyamides is comparable to conventional high-performance aramids, characterized by high strength and modulus.[5][17] These properties are typically assessed by tensile testing and Dynamic Mechanical Analysis (DMA).
Tensile Properties
Tensile tests measure the stress-strain behavior of a material, yielding key parameters like Young's modulus (stiffness), tensile strength (maximum stress before failure), and elongation at break (ductility). Furanic polyamides often exhibit high tensile strength and modulus, although they can be brittle with low elongation at break, a common trait for rigid semi-aromatic polymers.[16] For example, poly(hexamethylene furanamide) (PA6F) shows a high elastic modulus of 3.5 GPa.[7][16] Fibers spun from a furanic polyamide resin demonstrated excellent mechanical properties comparable to or exceeding those of meta-aramid fibers.[5]
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for studying the viscoelastic properties of polymers by applying an oscillating force and measuring the material's response.[18][19] It provides information on the storage modulus (E'), which represents the elastic behavior, and the loss modulus (E''), which represents the viscous behavior (energy dissipation). The ratio of these two, tan delta (tan δ = E''/E'), is the damping coefficient and its peak is often used to identify the glass transition temperature. The storage modulus of furanic polyamides is typically high below their Tg, indicating good stiffness and load-bearing capacity at operational temperatures.[20]
Summary of Mechanical Properties
| Polymer Composition (Furanic Acid Derivative + Diamine) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| 2,5-FDCA + Hexamethylenediamine (PA6F) | 58.8 - 74 | 3.5 | < 5 | [7][15][16] |
| 2,5-FDCA + Pentylenediamine (PA5F) | 84 | - | - | [15] |
| 2,5-FDCA + Octamethylenediamine (PA8F) | 62 | - | - | [15] |
| 2,5-FDCA + Dodecamethylenediamine (PA12F) | 45 | - | - | [15] |
| 2,5-Furandiformyl chloride + 3,4′-Diaminodiphenyl ether Film | 84.6 | 13.0 | 2.3 | [5] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate characterization and comparison of polymer properties.
Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., platinum or alumina).[11]
-
Instrument Setup : The pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[6]
-
Thermal Program : The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[6][11][21]
-
Data Analysis : The mass loss of the sample is recorded as a function of temperature. The onset of degradation and specific mass loss temperatures (Td-5%, Td-10%) are determined from the resulting curve. The first derivative of the mass loss curve (DTG curve) can be plotted to find the temperature of maximum degradation rate (Td-max).[12]
Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation : A small sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[21] An empty sealed pan is used as a reference.
-
Instrument Setup : The sample and reference pans are placed in the DSC cell under a nitrogen atmosphere.
-
Thermal Program : A heat/cool/heat cycle is typically employed to erase the sample's prior thermal history.[6]
-
First Heating Scan : Heat from ambient temperature to a temperature above the expected Tg and Tm (e.g., 200 °C) at a rate of 10 K/min.[21]
-
Cooling Scan : Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10 K/min).[21]
-
Second Heating Scan : Reheat the sample at the same rate as the first scan.
-
-
Data Analysis : The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve. The Tm (if present) is identified as the peak of the endothermic melting event.[13]
Protocol for Dynamic Mechanical Analysis (DMA)
-
Sample Preparation : Polymer samples are prepared as rectangular films or bars with precise dimensions (e.g., 40 mm x 10 mm x 1 mm) suitable for the instrument's clamps (e.g., tension or flexure mode).[19][22]
-
Instrument Setup : The sample is mounted in the appropriate clamp configuration.
-
Test Parameters : The analysis is performed by applying a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude (e.g., 4 µm) to ensure the response is within the linear viscoelastic region.[22]
-
Thermal Program : The temperature is ramped, typically from a low temperature (e.g., -60 °C) to a temperature above the Tg (e.g., 140 °C), at a constant heating rate (e.g., 2-3 °C/min).[22]
-
Data Analysis : The storage modulus (E'), loss modulus (E''), and tan δ are plotted as a function of temperature. The Tg is often identified as the peak of the tan δ curve or the onset of the drop in the E' curve.[19]
Conclusion
Aromatic furanic polyamides represent a significant advancement in the field of sustainable high-performance materials. By incorporating bio-based furan moieties into the polymer backbone, it is possible to synthesize materials with outstanding thermal stability and mechanical strength, rivaling their petroleum-based counterparts like Kevlar and Nomex.[5][6] The properties of these polymers can be tailored by carefully selecting the aromatic diamine comonomer, allowing for a wide range of Tg values and mechanical performance. As research continues to optimize synthesis routes and explore new monomer combinations, furanic polyamides are poised to become a cornerstone of the next generation of eco-friendly engineering plastics.
References
- 1. Synthesis and characterization of furan based polyamides and polyureas | Electronic Theses and Dissertations [etd.cput.ac.za]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of degradation of furanic polyamides synthesized with different solvents [redalyc.org]
- 4. Synthesis of Biobased Furan-Containing Polyamides [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Characterization of Bio-Based Amorphous Polyamide From Dimethyl furan-2,5-dicarboxylate - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. azom.com [azom.com]
- 14. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 17. aramid.eu [aramid.eu]
- 18. Dynamic mechanical analysis of polymeric systems of pharmaceutical and biomedical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eag.com [eag.com]
- 20. [PDF] Dynamic relaxations in a bio-based polyamide with enhanced mechanical modulus | Semantic Scholar [semanticscholar.org]
- 21. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
Bifuran monomers for polymers with enhanced thermal and optical properties
For Researchers, Scientists, and Drug Development Professionals
The quest for novel polymers with superior performance characteristics has led to a growing interest in bio-based monomers. Among these, bifuran derivatives have emerged as promising building blocks for creating polymers with significantly enhanced thermal and optical properties. Their rigid, aromatic structure, derived from renewable resources, offers a compelling alternative to traditional petroleum-based monomers. This technical guide provides an in-depth exploration of bifuran monomers, summarizing key quantitative data, detailing experimental protocols, and illustrating fundamental concepts through diagrams.
Enhanced Thermal Stability of Bifuran-Based Polymers
The incorporation of the bifuran moiety into polymer backbones has been shown to impart exceptional thermal stability. The inherent rigidity of the bifuran structure, with a higher rotational barrier between the heterocyclic rings compared to single furan rings, bithiophene, or biphenyl, contributes to this improvement.[1] This increased stiffness of the polymer chains is directly reflected in higher glass transition temperatures (Tg).[2][3][4]
For instance, polyesters synthesized from 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) exhibit noticeably higher glass transition temperatures than their counterparts derived from terephthalic acid or 2,5-furandicarboxylic acid (FDCA).[5] Studies on poly(butylene furanoate) (PBF) and poly(butylene bifuranoate) (PBBf) have demonstrated that copolymerizing bifuran units into PBF leads to a linear increase in Tg with higher bifuran content.[2][3][4] While the melting temperatures (Tm) of bifuran-based copolyesters might be lower or show no crystallinity at all compared to their homopolymer counterparts, their overall thermal stabilities, as indicated by decomposition temperatures (Td), remain comparable.[3][4]
Bio-based polyimide films derived from a diamine monomer containing a furan dicarboxamide core have also demonstrated exceptional thermal stability, with 5% weight loss temperatures exceeding 425 °C.[6]
Here is a summary of the thermal properties of various bifuran-based polymers:
| Polymer | Monomers | Tg (°C) | Tm (°C) | Td5 (°C) |
| Poly(butylene bifuranoate) (PBBf) | Dimethyl 2,2′-bifuran-5,5′-dicarboxylate, 1,4-butanediol | Higher than PBF | Lowered or no crystallinity in copolyesters | Comparable to PBF[2][3][4] |
| Poly(ethylene bifuranoate) (PEBF) | Dimethyl 2,2′-bifuran-5,5′-dicarboxylate, Ethylene glycol | 87 | 240 | - |
| Furan-based Polyimides (FPA-PI) | N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide, Aromatic dianhydrides | - | - | > 425[6] |
| Furan-based Polycarbonates | Furan-based α,ω-diene carbonate monomers | -36 to -8 | - | 156 to 244[7] |
Superior Optical Properties and Barrier Performance
Beyond thermal stability, bifuran monomers impart valuable optical and barrier properties to polymers. The extended π-conjugated system of the bifuran unit leads to significant UV absorbance.[2][3][4][8] This inherent UV-blocking capability makes bifuran-based polymers attractive for applications requiring protection from ultraviolet radiation, such as in packaging and coatings.[1][9]
Copolyesters containing bifuran units can be melt-pressed into highly transparent films with very low ultraviolet light transmission.[2][3][4][8] Furthermore, these furan–bifuran copolyesters have been found to be effective oxygen barrier materials, with performance comparable to or even better than neat PBF or PBBf, which are already superior to common barrier polyesters like PET.[2][4] The unique structure of these polymers also results in excellent water barrier properties.[10]
Synthesis and Experimental Protocols
The synthesis of high-performance polymers from bifuran monomers typically involves a multi-step process, starting with the synthesis of the bifuran monomer itself, followed by polymerization.
Synthesis of Bifuran Monomers
A common precursor for many bifuran-based polymers is 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) or its dimethyl ester.[2][5] Several synthetic routes have been developed for these monomers.
One established method involves the palladium-catalyzed direct coupling of furfural derivatives.[5] For example, dimethyl 2,2′-bifuran-5,5′-dicarboxylate can be prepared from the palladium-catalyzed, phosphine ligand-free direct coupling of methyl 5-bromofuran-2-carboxylate.[9] Another approach is the reductive homocoupling of 5-bromofuran-2-carboxylates using alcohols as reductants.[11]
A simplified representation of the synthesis of a bifuran diester is shown below:
Caption: Palladium-catalyzed synthesis of a bifuran diester monomer.
Polymerization of Bifuran Monomers
Bifuran monomers can be polymerized through various techniques, with melt polycondensation being a common method for producing polyesters.[5][9] This process typically involves two stages: transesterification followed by polycondensation, often catalyzed by metal compounds like titanium(IV) butoxide or antimony oxide.[2][9]
The general workflow for the synthesis of bifuran-based polyesters is illustrated in the following diagram:
Caption: Two-stage melt polycondensation for bifuran polyester synthesis.
Detailed Experimental Protocol: Synthesis of Poly(butylene bifuranoate) (PBBf) (Adapted from Heiskanen et al.)[2]
-
Reactants: Dimethyl 2,2′-bifuran-5,5′-dicarboxylate and 1,4-butanediol.
-
Catalyst: Titanium(IV) butoxide (TBT).
-
Procedure:
-
The dimethyl ester of BFDCA and 1,4-butanediol are charged into a reaction vessel equipped with a stirrer and a distillation condenser.
-
The mixture is heated under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol is distilled off.
-
After the transesterification is complete, the catalyst (TBT) is added.
-
The temperature is gradually increased while the pressure is reduced to facilitate the polycondensation reaction and the removal of excess 1,4-butanediol.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polyester is then extruded and pelletized.
-
Structure-Property Relationships
The enhanced properties of bifuran-based polymers are a direct consequence of their molecular structure. The relationship between the monomer structure and the final polymer properties can be summarized as follows:
Caption: Influence of bifuran monomer structure on polymer properties.
Conclusion
Bifuran monomers represent a significant advancement in the development of high-performance, bio-based polymers. Their unique chemical structure provides a pathway to materials with exceptional thermal stability, inherent UV-blocking capabilities, and superior gas barrier properties. As research continues to uncover new synthetic routes and explore a wider range of bifuran derivatives, the potential applications for these innovative polymers in fields ranging from advanced packaging to electronics and beyond are poised for significant growth. The detailed experimental protocols and structure-property relationships outlined in this guide provide a solid foundation for researchers and scientists to further explore and harness the potential of bifuran-based materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchportal.tuni.fi [researchportal.tuni.fi]
- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05132G [pubs.rsc.org]
- 8. Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Structural Characterization of Furan-2,5-dicarboxamides using X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furan-2,5-dicarboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their rigid furan core and the presence of two amide groups provide a versatile scaffold for designing molecules with specific three-dimensional structures and functionalities. X-ray crystallography is an indispensable technique for unambiguously determining the solid-state conformation, molecular packing, and intermolecular interactions of these compounds, which are crucial for understanding their biological activity and material properties. This application note provides a detailed overview and protocols for the structural characterization of furan-2,5-dicarboxamides using single-crystal X-ray diffraction.
Data Presentation: Crystallographic Data of Furan-2,5-dicarboxamide Derivatives
The following table summarizes key crystallographic data for a selection of this compound derivatives, providing a comparative overview of their structural parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1 | C₁₈H₁₄N₂O₃ | Monoclinic | P2₁/n | 10.332(3) | 5.464(2) | 26.601(8) | 90 | 98.71(3) | 90 | 1483.5(8) | 4 |
| 2 | C₁₈H₁₄N₂O₃ | Monoclinic | P2₁/c | 11.968(2) | 12.003(2) | 11.139(2) | 90 | 108.97(3) | 90 | 1512.4(5) | 4 |
| 3 | C₂₀H₁₈N₂O₃ | Monoclinic | C2/c | 26.491(5) | 10.141(2) | 12.894(3) | 90 | 101.07(3) | 90 | 3397.0(13) | 8 |
| 4 | C₁₈H₁₂Cl₂N₂O₃ | Monoclinic | P2₁/c | 12.339(3) | 11.231(2) | 12.186(3) | 90 | 108.35(3) | 90 | 1600.3(6) | 4 |
| 5 | C₁₈H₁₂F₂N₂O₃ | Monoclinic | P2₁/n | 10.368(2) | 5.127(1) | 29.351(6) | 90 | 97.43(3) | 90 | 1546.5(6) | 4 |
Experimental Protocols
Protocol 1: Synthesis of Furan-2,5-dicarboxamides
This protocol describes a general method for the synthesis of symmetrical furan-2,5-dicarboxamides via a condensation reaction.[2][3]
Materials:
-
Furan-2,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Appropriate aromatic amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend furan-2,5-dicarboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM with a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until the solid dissolves and gas evolution ceases, indicating the formation of furan-2,5-dicarbonyl dichloride.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude furan-2,5-dicarbonyl dichloride in anhydrous DCM or THF.
-
In a separate flask, dissolve 2.2 equivalents of the desired aromatic amine and 2.5 equivalents of triethylamine in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
-
Protocol 2: Crystallization for X-ray Diffraction
High-quality single crystals are essential for successful X-ray crystallographic analysis.
Materials:
-
Purified this compound derivative
-
A range of high-purity solvents (e.g., ethyl acetate, methanol, chloroform, dichloromethane, hexane, ethanol)
-
Small vials or test tubes
-
Microscope for crystal inspection
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the purified compound in various solvents to find a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) at room temperature.[1]
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Monitor the vial periodically for the formation of single crystals.
-
-
Vapor Diffusion:
-
Liquid-Liquid Diffusion: In a small vial, prepare a concentrated solution of the compound in a good solvent. Place this vial inside a larger, sealed container containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystallization.
-
Solid-Vapor Diffusion: Place the solid compound in a small vial and place this vial inside a larger, sealed container with a volatile solvent. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals can grow.
-
-
Crystal Harvesting:
-
Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle.
-
Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to dry.
-
Protocol 3: Single-Crystal X-ray Diffraction Data Collection
This protocol outlines the general steps for collecting X-ray diffraction data from a single crystal.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
X-ray source (e.g., Cu Kα, Mo Kα radiation)
-
Cryostream system for low-temperature data collection
-
Goniometer head and crystal mounting loops
Procedure:
-
Crystal Mounting:
-
Select a well-formed single crystal with sharp edges and no visible cracks under a microscope.
-
Mount the crystal on a cryo-loop using a small amount of cryoprotectant oil (e.g., paratone-N).
-
Attach the loop to the goniometer head of the diffractometer.
-
-
Data Collection:
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial series of short exposures to determine the unit cell parameters and crystal system.
-
Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure complete and redundant data are collected.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[4]
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Scale and merge the symmetry-equivalent reflections to generate a final dataset of unique reflections with their corresponding intensities and standard uncertainties.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This involves refining atomic positions, displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors.
-
Validate the final crystal structure using crystallographic software to check for geometric reasonability and other quality indicators.
-
Visualizations
Caption: Experimental workflow for the structural characterization of furan-2,5-dicarboxamides.
Caption: Flowchart of X-ray diffraction data processing and structure refinement.
References
Application Notes and Protocols for the Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Polyamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic polymerization of furan-2,5-dicarboxylic acid (FDCA)-based polyamides. This environmentally friendly approach utilizes lipases to synthesize bio-based polyamides, offering sustainable alternatives to conventional petroleum-based plastics with potential applications in biomedical fields.[1][2] Furan-based polymers are gaining interest due to their potential applications in areas such as packaging, textiles, and coatings.[3]
Introduction
Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based platform chemical derived from renewable resources.[1] Its structural similarity to terephthalic acid makes it a valuable monomer for the synthesis of sustainable polymers.[1] Enzymatic polymerization, particularly using Candida antarctica lipase B (CALB), presents a green and efficient route for producing furan-based polymers under mild reaction conditions, avoiding the use of toxic metal catalysts.[1][4] This method allows for the synthesis of a variety of polyamides with tailorable properties.
The use of enzymes, such as the immobilized form of CALB known as Novozym 435, offers high selectivity and catalytic activity for the synthesis of polyamides.[5][6] This approach is particularly advantageous for FDCA-based polymers as it can circumvent side reactions like decarboxylation that may occur at the higher temperatures required for conventional polymerization methods.[5] The resulting FDCA-based semi-aromatic polyamides are promising as bio-based alternatives to polyphthalamides, with applications as high-performance engineering thermoplastics.[5][7]
Key Materials and Enzymes
The enzymatic polymerization of FDCA derivatives typically involves the following key components:
-
Furan-based Monomer: Dimethyl 2,5-furandicarboxylate (DMFDCA) is commonly used due to its better solubility compared to FDCA.[2]
-
Co-monomers: Aliphatic linear diamines of varying chain lengths (e.g., 1,4-butanediamine, 1,6-hexanediamine, 1,8-octanediamine, 1,12-dodecanediamine).[5]
-
Enzyme: Immobilized Candida antarctica lipase B (CALB), commonly known as Novozym 435 (N435), is the most frequently used biocatalyst for this reaction.[1][5]
Data Presentation: Properties of Enzymatically Synthesized Furan-Based Polyamides
The properties of the resulting polyamides can be tuned by varying the co-monomers and reaction conditions. Below is a summary of reported quantitative data for the enzymatic polymerization of DMFDCA with various diamines.
| Polyamide | Diamine Co-monomer | Polymerization Method | Solvent | Temperature (°C) | Weight-Average Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) | Reference |
| PA4F | 1,4-butanediamine | One-stage | Toluene | 90 | 20,500 | 158 | 265 | 402 | [5] |
| PA6F | 1,6-hexanediamine | One-stage | Toluene | 90 | 33,800 | 121 | 211 | 413 | [5] |
| PA8F | 1,8-octanediamine | One-stage | Toluene | 90 | 48,300 | 104 | 198 | 418 | [5] |
| PA8F | 1,8-octanediamine | Two-stage | Diphenyl ether | 90 -> 210 | 54,000 | 105 | 201 | ~420 | [8][9] |
| PA10F | 1,10-decanediamine | One-stage | Toluene | 90 | 18,300 | 95 | 187 | 420 | [5] |
| PA12F | 1,12-dodecanediamine | One-stage | Toluene | 90 | 15,800 | 88 | 181 | 422 | [5] |
Experimental Protocols
Detailed methodologies for key experiments in the enzymatic polymerization of FDCA-based polyamides are provided below.
Protocol 1: One-Stage Enzymatic Polymerization in Toluene
This protocol describes a one-stage method for the synthesis of FDCA-based polyamides using Novozym 435 in toluene.[5]
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
Aliphatic diamine (e.g., 1,8-octanediamine, 1,8-ODA)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Toluene (anhydrous)
-
Formic acid
-
Methanol
-
Activated molecular sieves (3 Å)
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer and condenser
Procedure:
-
Preparation: Dry the Novozym 435 and molecular sieves under vacuum at room temperature before use.
-
Reaction Setup: In a reaction flask, combine DMFDCA (e.g., 0.5000 g, 2.715 mmol) and the aliphatic diamine (e.g., 1,8-ODA, 0.3917 g, 2.715 mmol) in a 1:1 molar ratio.
-
Add pre-dried Novozym 435 (e.g., 20 wt% of total monomer weight) and pre-activated molecular sieves (e.g., 200 wt% of total monomer weight) to the flask.[5]
-
Add anhydrous toluene to the flask.
-
Polymerization: Place the flask in an oil bath preheated to 90 °C and stir the reaction mixture under a nitrogen atmosphere.[5]
-
Continue the polymerization for a set time, for example, 72 hours.[5]
-
Product Isolation: After the reaction, cool the flask to room temperature and add formic acid (e.g., ~15 mL) to dissolve the product.
-
Filter off the Novozym 435 and molecular sieves and wash them with formic acid three times.
-
Precipitate the polyamide by adding the formic acid solution to a large excess of methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 60 °C until a constant weight is achieved.
Protocol 2: Two-Stage Enzymatic Polymerization in Diphenyl Ether
This protocol details a temperature-varied, two-stage method that can yield polyamides with higher molecular weights.[8][9]
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
1,8-octanediamine (1,8-ODA)
-
Novozym 435
-
Diphenyl ether
-
Methanol
-
Formic acid
-
Nitrogen gas supply
-
Vacuum line
-
Reaction flask with a mechanical stirrer and condenser
Procedure:
-
First Stage (Oligomerization):
-
Combine DMFDCA and 1,8-ODA in a 1:1 molar ratio in a reaction flask.
-
Add Novozym 435 (e.g., 10 wt% of total monomer weight) and diphenyl ether.
-
Heat the mixture at 90 °C under a nitrogen atmosphere with stirring for 2 hours.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 210 °C while slowly reducing the pressure to apply a vacuum.
-
Maintain the reaction at 210 °C under vacuum for an extended period (e.g., 24 hours) to facilitate the removal of methanol and drive the polymerization to completion.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to room temperature. The polymer will precipitate.
-
Add methanol to the flask to wash the polymer and remove the diphenyl ether.
-
Collect the polymer by filtration.
-
If necessary, dissolve the polymer in formic acid and re-precipitate in methanol to further purify it.
-
Dry the final polyamide product under vacuum at 60 °C.
-
Visualizations
Caption: Workflow for the enzymatic polymerization of FDCA-based polyamides.
Caption: General reaction scheme for enzymatic polyamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides: enzymatic polymerization kinetics, effect of diamine chain length an ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA14585J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Direct Polycondensation of 2,5-Furandicarboxylic Acid (FDCA) with Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fully bio-based aromatic polyamides through the direct polycondensation of 2,5-furandicarboxylic acid (FDCA) with various aromatic diamines. This process offers a sustainable alternative to petroleum-based aromatic polyamides, with potential applications in high-performance materials.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Traditionally derived from petroleum-based monomers, there is a growing interest in developing sustainable alternatives from renewable resources. 2,5-Furandicarboxylic acid (FDCA) is a promising bio-based platform chemical, derivable from the dehydration of C6 sugars.[2][3] Its structural similarity to terephthalic acid makes it an ideal candidate for producing bio-based aromatic polyamides with comparable or even enhanced properties.[4]
Direct polycondensation is a widely utilized method for synthesizing these polymers, involving the direct reaction of a dicarboxylic acid with a diamine at elevated temperatures, often in the presence of a catalyst and a solvent.[4][5] This method can be optimized to achieve high molecular weight polymers with desirable properties.
Overview of the Synthesis Process
The direct polycondensation of FDCA with aromatic diamines typically involves a two-step process: an initial oligomerization at a moderate temperature followed by a higher temperature polycondensation under reduced pressure to facilitate the removal of the water byproduct and drive the reaction toward high molecular weight polymer formation.[6] The choice of aromatic diamine significantly influences the properties of the resulting polyamide, such as its solubility, thermal stability, and mechanical performance.[4]
Data Presentation: Properties of FDCA-Based Aromatic Polyamides
The following tables summarize the synthesis conditions and resulting properties of various aromatic polyamides derived from FDCA.
Table 1: Synthesis Conditions for FDCA-Based Aromatic Polyamides via Direct Polycondensation
| Aromatic Diamine | Catalyst System | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Reference |
| 4,4'-oxydianiline (ODA) | Triphenyl phosphite / Pyridine | N-Methyl-2-pyrrolidone (NMP) / LiCl | 115 | 3 | [4] |
| p-Phenylenediamine (PPD) | Triphenyl phosphite / Pyridine | N-Methyl-2-pyrrolidone (NMP) / LiCl | 115 | 3 | [4] |
| m-Phenylenediamine (MPD) | Triphenyl phosphite / Pyridine | N-Methyl-2-pyrrolidone (NMP) / LiCl | 115 | 3 | [4] |
| 1,4-Phenylenediamine | Thionyl chloride (for FDCA activation) | N-Methylpyrrolidone (NMP) | Elevated | 4 | [7] |
Table 2: Thermal and Molecular Weight Properties of FDCA-Based Aromatic Polyamides
| Polyamide (FDCA-Diamine) | Number Average Molecular Weight (Mn, kg/mol ) | Weight Average Molecular Weight (Mw, kg/mol ) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Reference |
| FDCA-ODA | 40-80 | - | ~260 | ~450 | [8][9] |
| FDCA-PPD | - | - | - | >340 | [5] |
| FDCA-MPD | - | - | 290-355 | >340 | [5] |
| FDCA-1,4-PDA | - | - | - | ~350 | [7] |
Note: Direct comparison of all properties is challenging due to variations in synthesis and characterization methods across different studies.
Experimental Protocols
General Protocol for Direct Polycondensation of FDCA with Aromatic Diamines
This protocol is a generalized procedure based on common methodologies reported in the literature.[4][5]
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (PPD), m-phenylenediamine (MPD))
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Drying: Dry all glassware thoroughly in an oven at 120 °C overnight and cool under a stream of nitrogen. Dry the solvent (NMP) and reagents (LiCl, aromatic diamine) before use.
-
Reaction Setup: In a three-necked flask, dissolve the aromatic diamine and LiCl in NMP under a nitrogen atmosphere. Stir until a homogeneous solution is obtained.
-
Monomer Addition: Add an equimolar amount of FDCA to the solution.
-
Catalyst Addition: Add pyridine and triphenyl phosphite (TPP) to the reaction mixture. The TPP acts as a condensing agent.
-
Polycondensation: Heat the reaction mixture to the desired temperature (e.g., 115 °C) and maintain for the specified reaction time (e.g., 3 hours) with continuous stirring under a nitrogen blanket.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a non-solvent like methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot methanol and water to remove any unreacted monomers, catalyst residues, and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
Characterization Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the chemical structure of the synthesized polyamides by identifying characteristic amide bond absorptions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn) and weight average molecular weight (Mw) of the polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamides.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Visualizations
Caption: Experimental workflow for the direct polycondensation of FDCA with aromatic diamines.
Caption: General chemical reaction for the synthesis of aromatic polyamides from FDCA.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: toward high-performance polymers from renewable resources - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and properties of aromatic polyamides and copolyamides from phenylindanedicarboxylic acid and aromatic diamines | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
Application Notes and Protocols for Melt Polycondensation of High Molecular Weight Furan-Based Polyamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based polyamides, derived from renewable resources such as 2,5-furandicarboxylic acid (FDCA), are emerging as sustainable alternatives to their petroleum-based counterparts.[1][2] These bio-based polymers exhibit excellent thermal stability, high glass transition temperatures (Tg), and robust mechanical properties, making them attractive for a variety of high-performance applications.[1][2] A significant challenge in synthesizing these materials is achieving high molecular weights, which is crucial for optimal material performance. Melt polycondensation is an industrially viable, solvent-free method for producing these polymers.[3]
A primary obstacle in the direct melt polycondensation of FDCA is its tendency to decarboxylate at the high temperatures required for polymerization.[1][3] To circumvent this, derivatives such as dimethyl 2,5-furandicarboxylate (DMFDC) are often used.[1][3] This protocol details a two-stage melt polycondensation procedure for the synthesis of high molecular weight poly(hexamethylene furanamide) (PA6F) from DMFDC and hexamethylenediamine (HMDA), a common aliphatic diamine. This method is designed to minimize side reactions, such as N-methylation, and promote chain growth.[3]
Chemical Reaction and Experimental Workflow
The overall chemical reaction for the melt polycondensation of DMFDC and HMDA to form PA6F is a transamidation reaction where methanol is released as a byproduct. The process begins with an oligomerization step at a lower temperature, followed by a polycondensation step at a higher temperature under vacuum to drive the reaction to completion and remove the methanol byproduct, thereby achieving a high molecular weight polymer.
Caption: Chemical reaction for the synthesis of PA6F.
Caption: Experimental workflow for PA6F synthesis.
Experimental Protocol: Synthesis of Poly(hexamethylene furanamide) (PA6F)
This protocol is based on established methods for synthesizing high molecular weight furan-based polyamides via melt polycondensation.[2][3]
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDC)
-
Hexamethylenediamine (HMDA)
-
Titanium(IV) isopropoxide (TIPT) or Titanium citrate (TIC) catalyst
-
Argon gas (high purity)
-
Suitable glass reactor with a mechanical stirrer, condenser, vacuum trap, and argon inlet/outlet
Procedure:
1. Reactor Preparation and Reactant Charging:
- Thoroughly clean and dry the glass reactor assembly.
- Evacuate the reactor and fill it with argon several times to ensure an inert atmosphere.[4]
- Under a positive argon flow, charge the reactor with equimolar amounts of DMFDC and HMDA.[4]
- Inject the calculated amount of TIPT catalyst solution (e.g., 400 ppm) into the reaction mixture.[2][3]
2. Stage 1: Oligomerization:
- With continuous stirring, heat the reactor to a temperature between 65°C and 140°C.[3] A lower temperature in this range (e.g., 65°C) is recommended to minimize N-methylation side reactions.[3]
- Maintain this temperature under a gentle argon flow to facilitate the removal of the methanol byproduct.
- Continue this stage until the initial solid reactants have melted and formed a viscous oligomeric mixture. This is typically observed by a significant increase in the viscosity of the melt.[4]
3. Stage 2: Polycondensation:
- Gradually increase the temperature of the reaction mixture to the range of 250°C to 280°C.
- Simultaneously, slowly apply a high vacuum to the system to efficiently remove the remaining methanol and drive the polymerization reaction forward.
- Continue the reaction under these conditions until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation. The torque on the mechanical stirrer can be monitored to track the viscosity increase.[3]
4. Polymer Recovery and Characterization:
- Once the reaction is complete, cool the reactor to room temperature under an argon atmosphere.
- The resulting solid polymer can be removed from the reactor.
- Characterize the synthesized PA6F using standard techniques:
- Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw).
- Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyamide.[3]
Quantitative Data Summary
The following table summarizes key experimental data and resulting polymer properties from various studies on the melt polycondensation of furan-based polyamides.
| Monomers | Catalyst (Concentration) | Oligomerization Temp. (°C) | Polycondensation Temp. (°C) | Mn ( g/mol ) | Tg (°C) | Reference |
| DMFDC + HMDA | TIPT (400 ppm) | ~65 | ~250-280 | 14,000 | ~130 | [2][3] |
| DMFDC + HMDA | TIC (100 ppm) | ~65 | ~250-280 | - | - | [3] |
| DMFDC + various aliphatic diamines | Butyltin chloride dihydroxide (0.13-0.20 mol%) | - | - | Low | - | [3] |
| FDCA + various aromatic diamines | - | - | - | ~40,000-80,000 | - | [3] |
Note: The synthesis of fully aromatic polyamides from FDCA often requires different polycondensation techniques, such as direct polycondensation in solution, to achieve high molecular weights.[3][5]
Key Considerations and Troubleshooting
-
Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., argon) is crucial to prevent oxidative degradation of the monomers and polymer at high temperatures.
-
Monomer Purity: The purity of the monomers (DMFDC and HMDA) is critical for achieving high molecular weights. Impurities can act as chain terminators.
-
Stoichiometry: Precise equimolar amounts of the diacid (or its ester) and diamine are essential for reaching high degrees of polymerization. A slight excess of the more volatile diamine (e.g., 4.5 mol% HMDA) can sometimes be used to compensate for any loss during the reaction and may enhance the glass transition temperature.[2][3]
-
Catalyst Selection: The choice and concentration of the catalyst significantly impact the reaction rate and final polymer properties. Titanium-based catalysts like TIPT and TIC have shown high activity at low concentrations.[2][3]
-
Vacuum Application: A gradual and deep vacuum during the polycondensation stage is necessary to effectively remove the methanol byproduct and shift the equilibrium towards polymer formation.
-
Side Reactions: As mentioned, N-methylation can be a side reaction that limits molecular weight growth.[3] Performing the initial oligomerization step at a lower temperature helps to mitigate this.[3] Decarboxylation of furan rings can also occur at very high temperatures, leading to chain scission and discoloration.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: toward high-performance polymers from renewable resources - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Characterization of furan-based polyamides using GPC, DSC, and TGA
Application Note: Characterization of Furan-Based Polyamides
Audience: Researchers, scientists, and drug development professionals.
Introduction Furan-based polyamides are emerging as sustainable alternatives to traditional petroleum-based polymers like polyphthalamides (PPAs).[1] Derived from renewable resources such as carbohydrates, these bio-based materials offer the potential for high-performance applications due to their excellent thermal stability and mechanical properties.[2][3][4] The aromatic furan ring provides rigidity, making it an attractive replacement for petroleum-derived aromatic moieties.[5] Accurate and thorough characterization is crucial to understanding the structure-property relationships of these novel polymers and tailoring them for specific applications. This document provides detailed protocols for the characterization of furan-based polyamides using Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Gel Permeation Chromatography (GPC)
GPC is a vital technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. These parameters are critical as they significantly influence the mechanical and thermal properties of the final material.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dry furan-based polyamide sample.
-
Dissolve the sample in 1 mL of a suitable solvent. Furan-based polyamides often show good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1][2][6]
-
Ensure complete dissolution, using gentle agitation or heating if necessary.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter (e.g., PTFE) to remove any particulate matter before injection.
-
-
Instrumentation and Conditions:
-
System: Agilent-1260 GPC/SEC system or similar.[1]
-
Solvent/Mobile Phase: Use the same solvent for the mobile phase as used for sample dissolution (e.g., HFIP).
-
Columns: Utilize appropriate columns for the expected molecular weight range (e.g., PSS PFG-linear-XL).[6]
-
Flow Rate: Set a constant flow rate, typically 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 35-40 °C, to ensure viscosity consistency.
-
Detector: A refractive index (RI) detector is commonly used.[6]
-
Calibration: Calibrate the system using narrow-PDI standards, such as polystyrene or polymethyl methacrylate.[2][7]
-
-
Data Analysis:
-
Integrate the chromatogram to obtain the retention time distribution.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) relative to the calibration standards.
-
Data Presentation
Table 1: Molecular Weight Data for Various Furan-Based Polyamides
| Polymer Name | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| Furan Polyamide | Interfacial Polymerization | 24,000 (average) | - | - | [2] |
| PA6F | Melt Polycondensation | 14,000 | 43,000 | 3.07 | [7] |
| Furan-Based Polyamides | Melt Polycondensation | 8,000 - 11,000 | 29,000 - 32,000 | ~2.6 - 4.0 | [8][9] |
| PA5F | Melt Polycondensation | - | 150,000 | - | [10] |
| Furan-Aromatic Polyamides | Direct Polycondensation | 40,000 - 80,000 | - | - |[7] |
Note: Dashes indicate data not provided in the source.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is particularly important for amorphous or semi-crystalline polymers as it defines the upper-temperature limit for their application as rigid materials.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.
-
Hermetically seal the pan to ensure a controlled atmosphere. An empty, sealed pan should be used as a reference.
-
-
Instrumentation and Conditions:
-
System: TA Instruments Q500 DSC or similar.[2]
-
Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Thermal Program (Heat/Cool/Heat Cycle):
-
1st Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above the expected Tg or Tm (e.g., 300-325 °C) at a rate of 10 °C/min. This step removes the sample's prior thermal history.[1]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
2nd Heating Scan: Heat the sample again at 10 °C/min to the maximum temperature. The data from this scan is typically used for analysis.
-
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.
-
Identify the melting temperature (Tm) as the peak maximum of any endothermic event and the crystallization temperature (Tc) as the peak maximum of any exothermic event. Many furan-based polyamides are amorphous and do not exhibit a clear Tm.[2][5][8]
-
Data Presentation
Table 2: Thermal Transition Data for Furan-Based Polyamides
| Polymer Name/Type | Tg (°C) | Tm (°C) | Crystallinity | Reference |
|---|---|---|---|---|
| Furan Polyamide (p-phenylenediamine) | 325 | Not Observed | Amorphous | [2] |
| PA6F | 130 | Not Observed | Amorphous | [4][7] |
| Furan Polyamides (various) | 97 - 140 | Not Observed | Amorphous | [8][9] |
| Furan Polyamide (aliphatic diamines) | up to 280 | Not Observed | Amorphous | [5] |
| Bio-PA (cyclohexanedimethanamine) | 150 - 180 | - | Poor | [8] |
| PA4F | - | - | Semi-crystalline | [11] |
| PA6F / PA8F | - | - | Amorphous |[11] |
Note: Dashes indicate data not provided in the source.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of the polymer and determine its degradation temperature (Td).
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
-
Instrumentation and Conditions:
-
System: TA Instruments Hi-Res TGA 2950 or similar.[2]
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidation.
-
Thermal Program: Heat the sample from room temperature (e.g., 30 °C) to a high temperature (e.g., 600-700 °C) at a constant heating rate of 10 °C/min.[1][2]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset degradation temperature or the temperature at 5% weight loss (Td-5%), which is a common metric for thermal stability.
-
The derivative of the TGA curve (DTG) can be plotted to find the temperature of the maximum rate of decomposition.
-
The remaining mass at the end of the experiment is the char yield.
-
Data Presentation
Table 3: Thermal Stability Data for Furan-Based Polyamides
| Polymer Name/Type | Td (Temperature at 5% Weight Loss) (°C) | Char Yield (%) | Atmosphere | Reference |
|---|---|---|---|---|
| Furan Polyamide | ~400 (average stability) | - | Nitrogen | [2] |
| Furan Polyamides | >350 | - | - | [5] |
| Furan-Based Polyimides | >425 | 54 - 60 | - | [12] |
| PA10F | 401 | - | - | [9] |
| PAXFs | up to 450 (max decomposition temp) | - | - |[11] |
Note: Dashes indicate data not provided in the source.
Visualizations
Experimental Workflow
Caption: Experimental workflow for polyamide characterization.
Structure-Property Relationship
Caption: Influence of monomer choice on thermal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis and characterization of furan based polyamides and polyureas | Electronic Theses and Dissertations [etd.cput.ac.za]
- 4. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation and characterization of bio⁃based furan polyamide by interfacial polymerization [plaschina.com.cn]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Solution Polymerization of Furan-Based Polyamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based polyamides are a class of bio-based polymers gaining significant attention as sustainable alternatives to their petroleum-based counterparts. Derived from renewable resources such as lignocellulosic biomass, these polymers incorporate the furan ring, a five-membered aromatic heterocycle, into their backbone. The inherent rigidity and aromaticity of the furan moiety can impart excellent thermal stability, mechanical strength, and gas barrier properties to the resulting polyamides, making them attractive for a wide range of applications, including high-performance engineering plastics, advanced composites, and biomedical materials.
Solution polymerization is a versatile and widely employed method for the synthesis of furan-based polyamides. It offers distinct advantages over melt polymerization, such as lower reaction temperatures, which can mitigate side reactions like decarboxylation of the furan ring, and better control over polymer molecular weight and architecture. This document provides detailed application notes and experimental protocols for various solution polymerization methods for the synthesis of furan-based polyamides.
Solution Polymerization Methods
Several solution polymerization techniques can be utilized to produce furan-based polyamides. The choice of method often depends on the specific monomers, desired polymer properties, and available laboratory equipment. The most common methods include:
-
Low-Temperature Solution Polycondensation: This is a widely used method involving the reaction of a furan-based diacid chloride with a diamine in an aprotic polar solvent at low temperatures.
-
Direct Polycondensation via Phosphorylation: This method allows for the direct reaction of a furan-based dicarboxylic acid with a diamine using a phosphorylation agent, avoiding the need to prepare the diacid chloride.
-
Enzymatic Solution Polymerization: This emerging "green" chemistry approach utilizes enzymes as catalysts for the polymerization reaction under mild conditions.
Method 1: Low-Temperature Solution Polycondensation
This method is based on the reaction of a furan-based diacid chloride, typically 2,5-furandicarbonyl dichloride, with an aliphatic or aromatic diamine in an aprotic polar solvent. The use of the more reactive diacid chloride allows for the polymerization to proceed at low temperatures, minimizing thermal degradation of the furan ring.
Experimental Protocol
Materials:
-
2,5-Furandicarbonyl dichloride (FDCC)
-
Diamine (e.g., hexamethylenediamine, p-phenylenediamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl) (optional, to enhance solubility)
-
Triethylamine (TEA) or Pyridine (as an acid scavenger)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Monomer and Solvent Preparation: Ensure all glassware is thoroughly dried. Dry the diamine and NMP over molecular sieves prior to use. If using, dry LiCl in a vacuum oven.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine in anhydrous NMP. If the resulting polyamide has poor solubility, LiCl (typically 5 wt% of the solvent) can be added to the solvent before adding the diamine to improve solubility.
-
Addition of Acid Scavenger: Add the acid scavenger (e.g., triethylamine), typically in a 2:1 molar ratio to the diacid chloride, to the diamine solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Diacid Chloride: Dissolve 2,5-furandicarbonyl dichloride in a small amount of anhydrous NMP in the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified furan-based polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.
Diagram of the Low-Temperature Solution Polycondensation Workflow:
Caption: Workflow for Low-Temperature Solution Polycondensation.
Method 2: Direct Polycondensation via Phosphorylation (Yamazaki-Higashi Reaction)
This method enables the direct synthesis of polyamides from dicarboxylic acids and diamines without the need for activating the carboxylic acid groups into more reactive species like acid chlorides. The reaction is promoted by a phosphite or phosphine compound in the presence of a base.
Experimental Protocol
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,5-furandicarboxylic acid, the diamine, NMP, LiCl (to enhance solubility), and pyridine.
-
Heating: Heat the mixture to 100-115°C under a gentle stream of nitrogen to ensure all components are dissolved and to remove any residual water.
-
Addition of Phosphorylating Agent: Once the solution is homogeneous, add triphenyl phosphite to the reaction mixture.
-
Polymerization: Continue stirring the reaction mixture at 100-115°C for 3-6 hours. The viscosity of the solution will increase significantly.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring.
-
Washing: Collect the fibrous polymer precipitate by filtration, and wash it thoroughly with hot methanol and then with water.
-
Drying: Dry the purified furan-based polyamide in a vacuum oven at 80°C overnight.
Diagram of the Direct Polycondensation Workflow:
Caption: Workflow for Direct Polycondensation via Phosphorylation.
Method 3: Enzymatic Solution Polymerization
Enzymatic polymerization offers a more environmentally friendly route to furan-based polyamides, proceeding under milder reaction conditions with high selectivity. Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are commonly used catalysts.[1][2]
Experimental Protocol
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFD)
-
Aliphatic diamine (e.g., 1,8-octanediamine)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous toluene or diphenyl ether
-
Molecular sieves (4 Å)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Enzyme and Reagent Preparation: Pre-dry the immobilized enzyme (Novozym 435) and activate the molecular sieves in a vacuum oven.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add the dimethyl 2,5-furandicarboxylate, the aliphatic diamine, the anhydrous solvent (e.g., toluene), the pre-dried Novozym 435, and the activated molecular sieves.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 90-110°C) and stir for an extended period (e.g., 48-96 hours). The molecular sieves help to remove the methanol byproduct, driving the equilibrium towards polymer formation.
-
Enzyme Removal: After the reaction, cool the mixture and remove the immobilized enzyme and molecular sieves by filtration.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the filtrate into an excess of methanol.
-
Washing: Collect the polymer by filtration and wash it with methanol to remove any unreacted monomers and oligomers.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C).
Diagram of the Enzymatic Solution Polymerization Workflow:
Caption: Workflow for Enzymatic Solution Polymerization.
Data Presentation
The properties of furan-based polyamides synthesized via solution polymerization can vary significantly depending on the monomers and reaction conditions used. The following tables summarize key quantitative data from the literature.
Table 1: Molecular Weight and Polydispersity of Furan-Based Polyamides from Solution Polymerization
| Polymer | Diamine | Method | Solvent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| PA-pPDAF | p-Phenylenediamine | Direct Polycondensation | NMP/Pyridine | 6,900 - 47,800 | 11,300 - 95,400 | 1.6 - 3.8 | |
| PA-6F | Hexamethylenediamine | Low-Temp. Solution Polycondensation | NMP | ~7,000 | - | - | [3] |
| Furan-aromatic PAs | Various aromatic diamines | Direct Polycondensation | NMP/Pyridine | 40,000 - 80,000 | - | - | [3] |
| PA-8F | 1,8-Octanediamine | Enzymatic Solution Polymerization | Toluene | - | 48,300 | - | [2] |
Table 2: Thermal Properties of Furan-Based Polyamides from Solution Polymerization
| Polymer | Diamine | Tg (°C) | Tm (°C) | Td, 5% (°C) | Reference |
| PA-pPDAF | p-Phenylenediamine | > Td (~300) | Amorphous | ~300 | |
| PA-6F | Hexamethylenediamine | 95 | - | - | [3] |
| PA-DODAF | 4,9-Dioxa-1,12-dodecanediamine | 41 | Amorphous | 297 | [1] |
| PA-DETAF | Diethylenetriamine | 107 | Amorphous | 186 | [1] |
Table 3: Solubility of Furan-Based Polyamides
| Polymer Type | Solvents |
| Furan-aliphatic Polyamides | Generally soluble in polar aprotic solvents like NMP, DMAc, DMF, and DMSO. Some may be soluble in m-cresol. |
| Furan-aromatic Polyamides | Often require strong solvents like concentrated sulfuric acid or NMP/DMAc with added LiCl for dissolution. |
Note: The data presented are representative values from the literature and can vary based on the specific experimental conditions.
Conclusion
Solution polymerization provides a robust and versatile platform for the synthesis of a wide array of furan-based polyamides with tunable properties. By carefully selecting the appropriate polymerization method, monomers, and reaction conditions, researchers can tailor the molecular weight, thermal stability, and solubility of these bio-based polymers to meet the demands of various advanced applications. The detailed protocols and data provided in these application notes serve as a valuable resource for scientists and engineers working in the field of sustainable polymers and their applications in materials science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
Application Notes and Protocols for the Regioselective Monoamidation of Furan-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the regioselective monoamidation of furan-2,5-dicarboxylic acid (FDCA), a valuable bio-based platform chemical. The described method allows for the synthesis of monoamides in high yields, which are crucial intermediates in the development of novel polymers, pharmaceuticals, and other high-value chemical entities.
The protocol is based on the regioselective activation of one carboxylic acid group of FDCA using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), followed by amidation with a representative amine. This method demonstrates excellent control over selectivity, minimizing the formation of the corresponding diamide.[1][2][3]
Data Presentation
The following table summarizes the yields of representative furan-2,5-dicarboxylic acid monoamides prepared using the described protocol with various amines.[1][2][3]
| Amine | Product (Monoamide) | Yield (%)[1][2] |
| Benzylamine | 5-(Benzylcarbamoyl)furan-2-carboxylic acid | 73-82 |
| Diethylamine | 5-(Diethylcarbamoyl)furan-2-carboxylic acid | 73-82 |
| Piperidine | 5-(Piperidine-1-carbonyl)furan-2-carboxylic acid | 73-82 |
| Aniline | 5-(Phenylcarbamoyl)furan-2-carboxylic acid | 73-82 |
Experimental Protocols
This section details the two-step, one-pot procedure for the regioselective monoamidation of furan-2,5-dicarboxylic acid.
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Amine (e.g., Benzylamine)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), aqueous solution
-
Argon gas supply
-
Standard laboratory glassware and stirring apparatus
Step 1: Regioselective Activation of Furan-2,5-dicarboxylic Acid
This initial step involves the activation of one of the carboxylic acid groups of FDCA with TBTU to form an activated monobenzotriazoyl ester intermediate.[1][2]
-
In a round-bottom flask, dissolve furan-2,5-dicarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (3.5 eq) to the solution.
-
Flush the flask with argon.
-
In a separate flask, prepare a solution of TBTU (1.2 eq) in anhydrous DMF.
-
Slowly add the TBTU solution dropwise to the FDCA solution over a period of one hour at room temperature with constant stirring.
-
Continue stirring the reaction mixture for an additional hour at room temperature under an argon atmosphere. The resulting solution containing the activated intermediate is used directly in the next step without isolation.[2]
Step 2: Amide Coupling Reaction
The activated FDCA intermediate is then reacted with the desired amine to form the monoamide.
-
To the solution from Step 1, add the desired amine (e.g., benzylamine) (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours under an argon atmosphere.[1]
-
After the reaction is complete, acidify the mixture with an aqueous HCl solution.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine to minimize the loss of the product.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the pure monoamide.[1]
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the regioselective monoamidation of furan-2,5-dicarboxylic acid.
Caption: Reaction pathway for regioselective monoamidation of FDCA.
Caption: Experimental workflow for the synthesis of FDCA monoamides.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Decarboxylation of FDCA-Based End-Groups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the decarboxylation of 2,5-furandicarboxylic acid (FDCA)-based end-groups at elevated temperatures during polymer synthesis and processing.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during experiments involving FDCA-based polymers, with a focus on problems arising from decarboxylation.
Issue 1: Discoloration (Yellowing/Browning) of the Final Polymer
-
Question: My FDCA-based polyester (e.g., PEF) is exhibiting a yellow to brown discoloration after melt polycondensation. What is the likely cause and how can I prevent it?
-
Answer: Discoloration in FDCA-based polyesters synthesized via melt polycondensation at high temperatures (typically above 200°C) is often attributed to thermal degradation side reactions, including the decarboxylation of unreacted FDCA carboxylic acid end-groups.[1] This issue is more pronounced when using FDCA as a monomer compared to its dimethyl ester derivative (DMFD).[1]
Root Causes:
-
High Polymerization Temperatures: Elevated temperatures provide the activation energy for decarboxylation and other side reactions.
-
Presence of Impurities: Impurities in the FDCA monomer can act as catalysts for degradation reactions.
-
Oxygen Presence: Thermo-oxidative degradation can contribute to discoloration.[1]
-
Catalyst Choice: Certain catalysts may promote side reactions leading to color formation.
Solutions:
-
Use Dimethyl 2,5-furandicarboxylate (DMFD): DMFD is more thermally stable than FDCA and is the preferred monomer for melt polycondensation to avoid discoloration.[1]
-
Optimize Reaction Temperature: Keep the polymerization temperature as low as possible while still achieving the desired molecular weight. For many FDCA-based polyesters, this is typically in the range of 180-220°C.
-
Ensure High Monomer Purity: Use high-purity FDCA or DMFD to minimize side reactions.
-
Maintain an Inert Atmosphere: Conduct the polymerization under a high vacuum or in a stream of inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Select Appropriate Catalysts: Tin-based catalysts are commonly used. The choice of catalyst and its concentration can influence the final polymer color.
-
Issue 2: Lower than Expected Molecular Weight and Intrinsic Viscosity
-
Question: The molecular weight (Mn or Mw) and/or intrinsic viscosity of my FDCA-based polyester is consistently lower than targeted. Could decarboxylation be the cause?
-
Answer: Yes, decarboxylation of FDCA end-groups can contribute to a lower-than-expected molecular weight. The loss of a carboxyl group terminates a growing polymer chain, thereby limiting the final molecular weight.
Troubleshooting Steps:
-
Verify Monomer Stoichiometry: Ensure the molar ratio of diol to diacid/diester is accurate. An excess of either monomer can limit the degree of polymerization.
-
Analyze for Decarboxylation: Use end-group titration to quantify the number of carboxylic acid end-groups. A lower than theoretical value may indicate decarboxylation.
-
Review Polymerization Conditions: High temperatures and long reaction times can increase the extent of decarboxylation. Consider lowering the temperature or reducing the reaction time.
-
Alternative Polymerization Methods: For sensitive applications requiring high molecular weight, consider alternative polymerization techniques that operate under milder conditions, such as enzymatic polymerization or solution polymerization.[2]
-
Issue 3: Inconsistent Batch-to-Batch Results
-
Question: I am observing significant variations in color, molecular weight, and thermal properties between different batches of my FDCA-based polymer. What could be causing this inconsistency?
-
Answer: Inconsistent batch-to-batch results are often due to poor control over the reaction parameters that influence side reactions like decarboxylation.
Checklist for Consistency:
-
Monomer Quality: Is the purity of your FDCA or DMFD consistent across batches?
-
Catalyst Preparation and Dosing: Is the catalyst prepared and added in a consistent and accurate manner?
-
Temperature Control: Is your reactor's temperature profile accurately controlled and reproducible?
-
Vacuum Level: For melt polycondensation, is a consistent and high vacuum achieved in each run?
-
Reaction Time: Are the timings for each stage of the polymerization (e.g., esterification and polycondensation) strictly followed?
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of thermal decarboxylation of an FDCA end-group?
A1: The thermal decarboxylation of an aromatic carboxylic acid like an FDCA end-group at elevated temperatures is believed to proceed through a unimolecular heterolytic fission mechanism, forming a carbanion intermediate. The furan ring can stabilize the negative charge, facilitating the release of carbon dioxide.
Q2: At what temperature does the decarboxylation of FDCA end-groups become significant?
A2: Significant thermal decarboxylation of FDCA can begin to occur at temperatures around 200°C and becomes more pronounced at higher temperatures used in melt polycondensation (e.g., >220°C).[1] The exact onset temperature can be influenced by the specific polymer structure, the presence of catalysts, and the reaction atmosphere.
Q3: How can I quantify the extent of decarboxylation?
A3: The extent of decarboxylation can be indirectly quantified by measuring the reduction in the number of carboxylic acid end-groups in the final polymer. A common method is an acid-base titration.
Experimental Protocol: Titration of Carboxylic Acid End-Groups (Adapted from ASTM D7409)
-
Sample Preparation:
-
Accurately weigh 1.0-1.5 g of the FDCA-based polyester into a flask.
-
Add a suitable solvent mixture to dissolve the polymer. For many polyesters, a mixture of o-cresol and chloroform is effective.[3] The sample may need to be heated under reflux to achieve complete dissolution.
-
-
Titration:
-
Cool the dissolved polymer solution to room temperature.
-
Add a few drops of a suitable indicator, such as bromophenol blue.
-
Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol until the endpoint is reached (indicated by a color change). A blank titration without the polymer sample should also be performed.
-
-
Calculation:
-
The carboxyl end-group concentration (in meq/kg) can be calculated using the following formula: CEG = ((V_sample - V_blank) * N * 1000) / W_sample Where:
-
V_sample = volume of KOH solution used for the sample (mL)
-
V_blank = volume of KOH solution used for the blank (mL)
-
N = normality of the KOH solution (mol/L)
-
W_sample = weight of the polymer sample (g)
-
-
Q4: What is the impact of diol choice on the thermal stability and potential for decarboxylation?
A4: The length of the aliphatic diol used in the synthesis of FDCA-based polyesters can influence their thermal stability. Generally, increasing the length of the aliphatic diol from two to six methylene groups tends to lower the thermal stability. However, further increasing the chain length from six to eight methylene groups has been observed to improve thermal stability. This complex relationship suggests that both chain flexibility and the ratio of aromatic to aliphatic content play a role. While this primarily relates to overall thermal degradation, conditions that favor general degradation can also promote side reactions like decarboxylation.
Q5: Are there alternative polymerization methods to melt polycondensation that can avoid decarboxylation?
A5: Yes, several alternative methods that employ milder reaction conditions can be used to minimize or avoid decarboxylation:
-
Enzymatic Polymerization: This method uses enzymes, such as lipases, to catalyze the polymerization at lower temperatures (typically < 100°C), thus preventing thermal degradation.[2]
-
Solution Polymerization: The polymerization is carried out in a solvent at a lower temperature than melt polycondensation.
-
Ring-Opening Polymerization (ROP): This technique involves the polymerization of cyclic oligomers of FDCA and a diol. ROP can proceed at lower temperatures and shorter reaction times, yielding high molecular weight polymers with minimal discoloration.
Section 3: Data and Visualizations
Quantitative Data Summary
The following table summarizes typical thermal properties of Poly(ethylene 2,5-furandicarboxylate) (PEF), a common FDCA-based polyester. Note that the decomposition temperature (Td) represents the onset of major weight loss and is not a direct measure of decarboxylation, which can occur at lower temperatures.
| Property | Typical Value Range | Analytical Technique |
| Glass Transition Temperature (Tg) | 75 - 85 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 210 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% weight loss) | 320 - 370 °C | Thermogravimetric Analysis (TGA) |
Experimental and Logical Workflows
References
Technical Support Center: Optimizing Melt Polycondensation of Furan-Based Polyamides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst loading for the melt polycondensation of furan-based polyamides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the melt polycondensation of furan-based polyamides, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Molecular Weight and/or Low Melt Viscosity
-
Question: My final polymer has a low molecular weight and/or the melt viscosity did not increase as expected during polycondensation. What are the likely causes and how can I fix this?
-
Answer: Low molecular weight is a common issue in furan-based polyamide synthesis and can be attributed to several factors:
-
Sub-optimal Catalyst Loading: The concentration of the catalyst is critical. Too little catalyst will result in slow reaction kinetics, while an excess can sometimes lead to side reactions that terminate chain growth. For titanium-based catalysts like Titanium(IV) isopropoxide (TIPT), a concentration around 400 ppm is often a good starting point.[1] For Titanium Citrate (TIC), a lower concentration of around 100 ppm may be preferred, as higher loadings have been observed to produce low molecular weight, dark-colored polymers.
-
Side Reactions:
-
N-methylation: This side reaction can cap the growing polymer chains, thus limiting molecular weight. It is often promoted by higher temperatures during the initial oligomerization stage. Conducting the oligomerization at a lower temperature, for instance at 65°C, can help minimize N-methylation.
-
Decarboxylation: The furan ring is susceptible to decarboxylation at elevated temperatures, leading to chain termination. Using the dimethyl ester derivative of 2,5-furandicarboxylic acid (DMFDCA) instead of the diacid can help mitigate this issue as the ester is more stable under polycondensation conditions.
-
-
Impurities: The presence of monofunctional reactants or moisture in the monomers or catalyst can act as chain terminators. Ensure all reactants and the catalyst are of high purity and are thoroughly dried before use.
-
Inefficient Removal of Byproducts: The removal of condensation byproducts, such as methanol (when using DMFDCA) or water, is crucial to drive the equilibrium towards polymer formation. Ensure your reaction setup has an efficient vacuum system, particularly during the high-temperature polycondensation stage.
-
Issue 2: Polymer Discoloration (Yellowing or Darkening)
-
Question: The resulting polyamide is yellow, brown, or even black. What causes this discoloration and how can I prevent it?
-
Answer: Discoloration in furan-based polyamides is typically a sign of thermal degradation or catalyst-induced side reactions.
-
High Reaction Temperature: Furan moieties are sensitive to high temperatures. Prolonged exposure to temperatures above the optimal range can lead to decomposition and the formation of colored byproducts. It is crucial to carefully control the temperature profile during both the oligomerization and polycondensation stages. A typical polycondensation temperature is around 230°C.
-
Catalyst Type and Concentration: Certain catalysts are more prone to causing discoloration. For instance, titanium-based catalysts, while effective, are known to cause more yellowing compared to other catalysts, especially at higher concentrations. If discoloration is a major concern, consider screening alternative catalysts or meticulously optimizing the concentration of your current catalyst to the lowest effective level.
-
Presence of Oxygen: Oxidation of the monomers or the polymer at high temperatures can lead to the formation of chromophores. It is imperative to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the entire polymerization process.
-
Monomer Purity: Impurities in the furan-based monomer can also contribute to color formation. Ensure the use of high-purity monomers.
-
Issue 3: Gel Formation
-
Question: My polymer melt became highly viscous and formed an insoluble gel, making it difficult to process. What leads to gel formation and how can I avoid it?
-
Answer: Gel formation, or cross-linking, is a significant issue that can arise from uncontrolled side reactions at high temperatures.
-
High Temperatures and Long Reaction Times: Excessive heat and prolonged reaction times can promote side reactions that lead to branching and ultimately cross-linking of the polymer chains. This results in the formation of an insoluble gel. Carefully controlling the temperature and monitoring the melt viscosity to stop the reaction once the desired molecular weight is achieved can help prevent this.
-
Catalyst Activity: Highly active catalysts, or excessive concentrations of a catalyst, can sometimes accelerate side reactions that lead to gelation. Optimizing the catalyst type and loading is crucial.
-
Monomer Stoichiometry: While a slight excess of the diamine can sometimes be used to enhance properties, a significant imbalance in monomer stoichiometry can potentially lead to side reactions and an increased likelihood of gel formation. Precise control over the molar ratio of the monomers is recommended.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of catalyst loading in the melt polycondensation of furan-based polyamides.
-
Q1: What are the most common types of catalysts used for the melt polycondensation of furan-based polyamides?
-
A1: Group IV metal-based catalysts, particularly those based on titanium, are widely used due to their high activity. Examples include Titanium(IV) isopropoxide (TIPT) and Titanium Citrate (TIC). Other catalysts that have been explored for polyamide and polyester synthesis include antimony compounds (e.g., antimony oxide) and germanium compounds (e.g., germanium dioxide).[2]
-
-
Q2: How do I determine the optimal catalyst loading for my specific system?
-
A2: The optimal catalyst loading depends on the specific catalyst, monomers, and desired polymer properties. It is recommended to perform a screening study where the catalyst concentration is varied while keeping other reaction parameters constant. Key properties to monitor include molecular weight (e.g., via GPC), melt viscosity, glass transition temperature (Tg), and color. For example, studies have shown that for TIPT, 400 ppm can yield high molecular weight poly(hexamethylene furanamide) (PA6F), while for TIC, a lower concentration of 100 ppm is preferred to avoid discoloration and a drop in molecular weight.
-
-
Q3: What is a typical two-stage melt polycondensation process for furan-based polyamides?
-
A3: A common approach involves two distinct stages:
-
Oligomerization Stage: The monomers (e.g., DMFDCA and a diamine) and the catalyst are heated at a relatively low temperature (e.g., 65°C) under an inert atmosphere. This stage is carried out until the initial monomers are converted into low molecular weight oligomers, often observed by the formation of a solid agglomerate and the distillation of methanol.
-
Polycondensation Stage: The temperature is then raised significantly (e.g., to 230°C), and a high vacuum is applied. This stage promotes the chain growth of the oligomers into a high molecular weight polymer by efficiently removing the condensation byproducts. The reaction is typically monitored by the increase in melt viscosity (torque).
-
-
-
Q4: Can I use 2,5-furandicarboxylic acid (FDCA) directly instead of its dimethyl ester (DMFDCA)?
-
A4: While direct polycondensation using FDCA is possible, it presents challenges. FDCA is prone to decarboxylation at the high temperatures required for melt polycondensation, which can limit the final molecular weight. Using the more thermally stable DMFDCA is a common strategy to circumvent this issue.
-
-
Q5: How does the purity of the monomers affect the polymerization?
-
A5: Monomer purity is critical for achieving high molecular weight polyamides. Monofunctional impurities will act as chain terminators, preventing the polymer from reaching a high degree of polymerization. Water is also a detrimental impurity as it can hydrolyze the ester linkages and interfere with the condensation reaction. Therefore, it is essential to use highly purified and thoroughly dried monomers.
-
Quantitative Data on Catalyst Loading
The following tables summarize the effects of different catalyst loadings on the properties of furan-based polyamides based on available literature. This data can serve as a starting point for experimental design.
Table 1: Effect of Titanium-Based Catalyst Loading on Poly(hexamethylene furanamide) (PA6F) Properties
| Catalyst | Loading (ppm) | Number-Average Molecular Weight (Mn, g/mol ) | Glass Transition Temperature (Tg, °C) | Observations |
| TIPT | 400 | ~14,000[3] | ~130[3] | Good molecular weight achieved. |
| TIC | 100 | High (qualitative) | High (qualitative) | Preferred loading to avoid discoloration. |
| TIC | >100 | Low | Lower | Resulted in low molecular weight and dark-colored polymer.[4] |
Note: Quantitative data for a broader range of concentrations and for other titanium catalysts is limited in the publicly available literature.
Table 2: General Effect of Antimony and Germanium Catalysts (Qualitative)
| Catalyst Type | General Observations for Polyamide/Polyester Synthesis |
| Antimony Compounds (e.g., Sb₂O₃) | Known to be effective catalysts for polycondensation, but may require higher temperatures. Can lead to some discoloration. |
| Germanium Compounds (e.g., GeO₂) | Considered less toxic than antimony catalysts and can be effective for polycondensation.[2] |
Experimental Protocols
Detailed Methodology for Two-Stage Melt Polycondensation of Poly(hexamethylene furanamide) (PA6F)
This protocol is a representative example for the synthesis of a furan-based polyamide using a titanium-based catalyst.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA) (high purity)
-
Hexamethylenediamine (HMDA) (high purity)
-
Titanium(IV) isopropoxide (TIPT) or Titanium Citrate (TIC)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, a gas inlet/outlet, a condenser, and a vacuum port.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching high vacuum (<1 mbar).
-
Torque meter to monitor melt viscosity (optional but recommended).
Procedure:
-
Monomer and Catalyst Preparation:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Accurately weigh equimolar amounts of DMFDCA and HMDA and add them to the reactor.
-
Prepare a stock solution of the catalyst (e.g., TIPT in dry toluene) to ensure accurate dosing of small quantities. Add the desired amount of catalyst to the monomer mixture.
-
-
Stage 1: Oligomerization:
-
Purge the reactor with an inert gas (argon or nitrogen) for at least 30 minutes to remove any residual air.
-
Begin stirring the mixture.
-
Heat the reactor to 65°C and maintain this temperature.
-
Continue stirring under a gentle flow of inert gas. Methanol will start to distill as a byproduct of the reaction.
-
The reaction mixture will gradually increase in viscosity and eventually form a white solid agglomerate. This typically indicates the end of the oligomerization stage.
-
-
Stage 2: Polycondensation:
-
Increase the temperature of the reactor to 230°C.
-
Once the oligomer melts, gradually apply a high vacuum to the system (target <1 mbar).
-
Continue stirring under vacuum. The removal of methanol will drive the polymerization reaction forward, leading to an increase in molecular weight and melt viscosity.
-
Monitor the reaction progress by observing the increase in melt viscosity (e.g., through the torque reading of the stirrer).
-
Once the desired viscosity is reached (or the rate of viscosity increase plateaus), stop the reaction.
-
-
Polymer Recovery:
-
Release the vacuum with an inert gas.
-
Carefully extrude or remove the molten polymer from the reactor.
-
Allow the polymer to cool to room temperature.
-
The resulting polymer can then be pelletized or ground for further analysis and characterization.
-
Visualizations
Diagram 1: Experimental Workflow for Two-Stage Melt Polycondensation
Caption: Workflow for the two-stage melt polycondensation of furan-based polyamides.
Diagram 2: Troubleshooting Logic for Low Molecular Weight
References
Effect of excess diamine on molecular weight and properties of furan polyamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan polyamides. The information addresses common issues encountered during synthesis and characterization, with a focus on the effect of excess diamine on molecular weight and properties.
Troubleshooting Guides
Issue 1: Low Molecular Weight of Furan Polyamide
Q: My furan polyamide synthesis is resulting in a low molecular weight product. What are the potential causes and how can I troubleshoot this?
A: Low molecular weight in furan polyamide synthesis is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
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Monomer Stoichiometry: Precise control of the molar ratio between the furan-dicarboxylic acid derivative and the diamine is critical for achieving high molecular weight in step-growth polymerization.[1] An imbalance can lead to an excess of one type of functional group at the chain ends, limiting polymer chain growth.
-
Solution: Carefully calculate and weigh your monomers. Ensure high purity of both the diacid/diester and the diamine. Impurities can react with end groups and disrupt stoichiometry.
-
-
Side Reactions: Furan-based monomers can be susceptible to side reactions at elevated temperatures, which can cap the growing polymer chains.
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Decarboxylation: The carboxylic acid end-groups of furan-based monomers can undergo decarboxylation at high temperatures, leading to a loss of functionality and preventing further chain propagation.[1][2][3]
-
Solution: Employ a two-step polymerization process where the initial oligomerization is carried out at a lower temperature, followed by a higher temperature polycondensation under vacuum to remove volatiles.[1] Using esterified furan monomers, like dimethyl 2,5-furandicarboxylate (DMFDC), can also mitigate this issue as they are more stable.[3]
-
-
N-methylation: When using DMFDC, a side reaction involving the methylation of the terminal amino groups can occur, which caps the polymer chains.[1][2][4]
-
Solution: Conducting the initial oligomerization at a lower temperature (e.g., 65°C) can minimize N-methylation.[1] The use of certain catalysts can also suppress this side reaction.
-
-
-
Incomplete Reaction: The polymerization may not have proceeded to a high enough conversion to achieve high molecular weight.
-
Solution:
-
Reaction Time: Ensure a sufficient reaction time for the polycondensation step.
-
Vacuum: Apply a high vacuum during the final stages of melt polycondensation to effectively remove condensation byproducts (e.g., water or methanol), driving the equilibrium towards polymer formation.
-
Catalyst: The use of a suitable catalyst, such as titanium(IV) isopropoxide (TIPT), can significantly increase the reaction rate and lead to higher molecular weights.[1][4]
-
-
-
Monomer and Solvent Purity: Impurities in the monomers or solvent can act as chain terminators.
-
Solution: Use high-purity monomers. Ensure all solvents are anhydrous, especially in solution polymerization methods.
-
Issue 2: Poor Thermal Properties of the Synthesized Furan Polyamide
Q: The glass transition temperature (Tg) of my furan polyamide is lower than expected. How can I improve it?
A: A lower-than-expected Tg can be a result of low molecular weight or the specific monomer composition. Here are some strategies to increase the Tg:
-
Increase Molecular Weight: As a general trend, Tg increases with molecular weight up to a certain plateau. Therefore, addressing the issues of low molecular weight discussed in "Issue 1" should also lead to an improvement in Tg.
-
Utilize Excess Diamine: Incorporating a slight excess of the diamine monomer (e.g., 2-4.5 mol%) has been shown to enhance the glass transition temperature of furan polyamides.[1][5] This is thought to influence the polymer backbone's rigidity and intermolecular interactions.
-
Monomer Selection: The structure of the diamine plays a significant role in the thermal properties of the resulting polyamide.
-
Aliphatic Diamine Chain Length: The Tg of furan polyamides generally increases with decreasing aliphatic diamine chain length.[6] Shorter, more rigid diamines lead to a higher Tg.
-
Aromatic Diamines: Using aromatic diamines will significantly increase the rigidity of the polymer backbone, leading to a higher Tg compared to their aliphatic counterparts.
-
Issue 3: Difficulty in Processing the Furan Polyamide
Q: The synthesized furan polyamide has poor solubility, making it difficult to characterize and process. What can be done?
A: The solubility of furan polyamides is influenced by their chemical structure and crystallinity.
-
Solvent Selection: Furan polyamides often exhibit limited solubility in common organic solvents. However, they are often soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in strong acids like sulfuric acid.[7] For GPC analysis, solvents like hexafluoroisopropanol (HFIP) are often effective.[1]
-
Structural Modification: The presence of the furan ring can sometimes lead to amorphous polymers, which may have better solubility than their semi-crystalline aromatic counterparts.[8][9] The choice of a longer, more flexible diamine can also improve solubility, although this may come at the cost of a lower Tg.
Frequently Asked Questions (FAQs)
Q1: What is the effect of using an excess of diamine on the molecular weight of furan polyamides?
A1: The effect of excess diamine on molecular weight is a delicate balance. According to step-growth polymerization theory, a perfect stoichiometric balance is required to achieve the highest molecular weight. A large excess of diamine will lead to a lower molecular weight due to the formation of amine-terminated oligomers. However, some studies have shown that a slight excess of diamine (e.g., up to 4.5 mol%) can be beneficial, potentially compensating for any loss of the more volatile diamine during the reaction, especially in melt polycondensation at high temperatures and under vacuum. One study noted that a 10 mol% excess of diamine did not lead to high torque values during polymerization, suggesting a lower molecular weight.[1]
Q2: How does excess diamine affect the properties of furan polyamides?
A2: A slight excess of diamine has been reported to have a positive impact on the thermal properties of furan polyamides. Specifically, incorporating a 4.5 mol% excess of hexamethylenediamine (HMDA) was found to increase the glass transition temperature (Tg) by up to 10 °C.[1][5]
Q3: What are the common side reactions in furan polyamide synthesis and how can they be minimized?
A3: The two most common side reactions, particularly in melt polycondensation, are:
-
Decarboxylation: The loss of CO2 from furan-dicarboxylic acid end-groups at high temperatures. This can be minimized by using esterified furan monomers (e.g., DMFDC) and carefully controlling the polymerization temperature profile.[1][2][3]
-
N-methylation: The methylation of terminal amine groups when using methyl ester-based furan monomers. This can be reduced by conducting the initial stages of polymerization at lower temperatures.[1][2][4]
Q4: Which polymerization method is better for achieving high molecular weight furan polyamides: melt polycondensation or interfacial polymerization?
A4: Both methods have been successfully used to synthesize high molecular weight furan polyamides.
-
Melt Polycondensation: This method is solvent-free, which is advantageous from an environmental and industrial perspective. However, it requires high temperatures, which can lead to side reactions. The use of catalysts and a two-step temperature profile can help overcome these challenges and yield high molecular weight polymers.[1][4]
-
Interfacial Polymerization: This method is carried out at lower temperatures, thus avoiding thermally induced side reactions. It can be very effective in producing high molecular weight furan polyamides.[7][9] However, it involves the use of solvents and requires careful control of the reaction interface.
Data Presentation
Table 1: Effect of Excess Hexamethylenediamine (HMDA) on the Properties of Poly(hexamethylene furanamide) (PA6F)
| Excess HMDA (mol%) | Catalyst (TIPT, ppm) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| 0 | 400 | 14,000 | 43,000 | 3.1 | 120 |
| 2 | 400 | 12,000 | 35,000 | 2.9 | 122 |
| 4.5 | 400 | 11,000 | 33,000 | 3.0 | 130 |
| 10 | 400 | - | - | - | 131 |
Data synthesized from information presented in Kamran et al. (2022).[1]
Experimental Protocols
1. Melt Polycondensation of Poly(hexamethylene furanamide) (PA6F)
-
Monomers and Catalyst: Dimethyl 2,5-furandicarboxylate (DMFDC), hexamethylenediamine (HMDA), and titanium(IV) isopropoxide (TIPT) catalyst.
-
Procedure:
-
Oligomerization:
-
Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with DMFDC, HMDA (in desired stoichiometric ratio, e.g., with a slight excess), and the TIPT catalyst.
-
Heat the mixture to 65°C under a gentle stream of argon or nitrogen to facilitate the initial ester-amidation and removal of some methanol.
-
Continue this step until the formation of a solid agglomerate, indicating the formation of low molecular weight oligomers.
-
-
Polycondensation:
-
Increase the temperature to 230°C and apply a vacuum to remove the remaining methanol and drive the polymerization.
-
Monitor the viscosity of the melt (e.g., through the torque on the stirrer). An increase in torque indicates an increase in molecular weight.[1]
-
Maintain these conditions until a high viscosity is achieved, typically for 1-2 hours.
-
Cool the reactor and collect the polymer.
-
-
2. Interfacial Polymerization of a Furan Polyamide
-
Monomers and Reagents: 2,5-furandicarbonyl dichloride, an aliphatic or aromatic diamine, a base (e.g., NaOH), an organic solvent (e.g., chloroform), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).
-
Procedure:
-
Aqueous Phase: In a beaker, dissolve the diamine and the base in water.
-
Organic Phase: In a separate beaker, dissolve the 2,5-furandicarbonyl dichloride and the phase-transfer catalyst in the organic solvent.[7]
-
Polymerization:
-
Gently pour the organic phase onto the aqueous phase to create a distinct interface.
-
A film of the polyamide will form at the interface.
-
Carefully pull the polymer film from the interface using forceps and wind it onto a rotating rod.
-
Alternatively, for a bulk polymerization, vigorously stir the two phases together.
-
-
Purification:
-
Wash the collected polymer thoroughly with water and then with a solvent like methanol to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven.
-
-
3. Characterization Techniques
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight and molecular weight distribution (PDI).
-
Sample Preparation: Dissolve the furan polyamide in a suitable solvent, such as hexafluoroisopropanol (HFIP), at a concentration of 1-2 mg/mL.[1][10] Ensure complete dissolution, which may require gentle heating or overnight stirring. Filter the solution through a 0.2-0.45 µm filter before injection.[11]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and/or a light scattering detector. Calibrate the system with appropriate polymer standards (e.g., polystyrene or PMMA).
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure:
-
Place a small amount of the polymer sample (5-10 mg) in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting or decomposition point (e.g., 300°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.[12]
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan at the same rate. The Tg is typically determined from the midpoint of the transition in the second heating curve.[13]
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.
-
Procedure:
-
Place a known amount of the polymer sample (10-15 mg) in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[7][12]
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the onset of decomposition.
-
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of furan polyamides.
Caption: Troubleshooting workflow for low molecular weight in furan polyamide synthesis.
References
- 1. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 2. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length | Semantic Scholar [semanticscholar.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of bio⁃based furan polyamide by interfacial polymerization [plaschina.com.cn]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Thermal Stability of Furan-Based Polyamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and characterization of furan-based polyamides.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.
Question 1: Why is the Glass Transition Temperature (Tg) of my furan-based polyamide lower than expected?
Possible Causes and Solutions:
-
Flexible Aliphatic Diamines: The use of long, flexible aliphatic diamine chains can increase polymer chain mobility, thus lowering the Tg.
-
Solution: Incorporate more rigid structures into the polymer backbone. Replace long-chain aliphatic diamines with shorter-chain ones, or use aromatic diamines (e.g., p-phenylenediamine) or cycloaliphatic diamines (e.g., 1,3-cyclohexanedimethanamine). The introduction of rigid furan and urethane groups can also significantly increase Tg[1].
-
-
Low Molecular Weight: Incomplete polymerization results in shorter polymer chains with more end groups, leading to increased mobility and a lower Tg.
-
Solution: Optimize polymerization conditions to achieve higher molecular weight. This includes adjusting monomer stoichiometry, increasing reaction time or temperature, and using an effective catalyst. For melt polycondensation, applying a high vacuum during the final stages helps remove byproducts and drive the reaction to completion.
-
-
Presence of Solvents or Monomers: Residual solvents or unreacted monomers can act as plasticizers, reducing the Tg.
-
Solution: Ensure the polymer is thoroughly purified and dried under vacuum at an elevated temperature to remove any volatile residues before thermal analysis.
-
Question 2: My furan-based polyamide is degrading at a lower temperature (Td) than anticipated. What are the likely causes and how can I fix this?
Possible Causes and Solutions:
-
Incomplete Polymerization: Low molecular weight polymers have a higher concentration of less stable end groups, which can initiate degradation at lower temperatures.
-
Solution: Focus on synthesis methods that yield high molecular weight polymers. Interfacial polymerization has been shown to produce furan-based polyamides with higher and more consistent degradation temperatures compared to other methods[2].
-
-
Side Reactions During Synthesis: High temperatures during melt polycondensation can cause side reactions, such as the decarboxylation of 2,5-furandicarboxylic acid (FDCA), creating defects in the polymer chain that are thermally less stable[3][4].
-
Solution: Employ milder reaction conditions. Enzymatic polymerization, for instance, can overcome issues like decarboxylation and N-methylation by using non-toxic biocatalysts at lower temperatures[3][4][5]. Alternatively, solution polymerization or interfacial polymerization can be performed at lower temperatures.
-
-
Choice of Solvent: The solvent used during synthesis can impact the resulting microstructure and thermal stability.
-
Solution: Research indicates that the choice of solvent affects the microstructure and, consequently, the degradation characteristics. For example, furanic polyamides synthesized with N,N-dimethylacetamide (DMAc) have shown higher thermal stability than those synthesized with N-methyl-2-pyrrolidone (NMP)[6].
-
Question 3: The synthesized furan-based polyamide is amorphous and difficult to process. How can I induce crystallinity?
Possible Causes and Solutions:
-
Inherent Amorphous Nature: Many furan-based polyamides are inherently amorphous. The oxygen heteroatom in the furan ring can disrupt interchain hydrogen bonding between amide groups, which is a primary driver for crystallization in traditional polyamides[1].
-
Solution 1: Incorporate preformed amido diols into the polymer backbone. This strategy can suppress the formation of intramolecular hydrogen bonds between the amide protons and the furan oxygen, thereby promoting the intermolecular hydrogen bonds necessary for crystallization[3][4][7].
-
Solution 2: The selection of monomers plays a crucial role. While many FDCA-based polyamides are amorphous, certain combinations of monomers can lead to semi-crystalline materials[3][8]. Experimenting with different diamine structures may yield the desired morphology.
-
Frequently Asked Questions (FAQs)
Q1: Which monomers are key to synthesizing highly thermally stable furan-based polyamides? A1: The primary bio-based monomer is 2,5-furandicarboxylic acid (FDCA) or its derivatives like dimethyl 2,5-furandicarboxylate (DMFDCA)[5]. To enhance thermal stability, FDCA is typically paired with rigid aromatic diamines (e.g., p-phenylenediamine)[2]. Incorporating furan dimer-based diacids has also been shown to yield polyamides with higher melting points and decomposition temperatures compared to those with a single furan ring[8].
Q2: What is the most effective polymerization method for achieving high thermal stability? A2: Interfacial polymerization is often effective, producing high molecular weight polymers with degradation temperatures around 370°C[2]. Direct polycondensation in the presence of phosphorous-containing derivatives is also cited as producing polymers with high molecular weight and thermal stability[6]. For an environmentally friendly approach, melt polycondensation using catalysts like titanium(IV) isopropoxide can be used, though careful temperature control is needed to avoid side reactions[8].
Q3: How does the structure of the diamine (aliphatic vs. aromatic) influence thermal properties? A3: The diamine structure has a significant impact.
-
Glass Transition Temperature (Tg): Polyamides made with aromatic diamines exhibit much higher Tg values than those with aliphatic diamines due to the rigidity of the aromatic rings[1]. For aliphatic diamines, Tg increases as the chain length decreases[1].
-
Thermal Decomposition (Td): The thermal stability is also enhanced by aromatic structures. Molar decomposition temperature functions are higher for furan rings bonded to phenyl units compared to those bonded to aliphatic units[1].
Q4: Why are furan-based polyamides often amorphous, and how does this affect their properties? A4: The bent structure of the furan ring and the presence of the oxygen heteroatom can disrupt the regular chain packing and hydrogen bonding that are characteristic of crystalline polyamides like Nylon[1]. This often results in amorphous materials, which means they do not have a distinct melting point (Tm)[2]. This amorphous nature can lead to improved solubility in organic solvents, which aids in processability[1][9]. However, it may also lead to lower dimensional stability at elevated temperatures compared to semi-crystalline counterparts.
Q5: What are the standard techniques for characterizing the thermal stability of these polyamides? A5: The primary techniques are:
-
Thermogravimetric Analysis (TGA): Used to determine the thermal degradation temperature (Td), often reported as the temperature at 5% weight loss (T5%), and the char yield at high temperatures[10]. TGA is typically run under a nitrogen atmosphere[2].
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) and to identify melting (Tm) and crystallization (Tc) temperatures, which indicates whether the polymer is amorphous or semi-crystalline[2][10].
Data Presentation: Thermal Properties of Furan-Based Polyamides
Table 1: Influence of Diamine Structure on Thermal Properties
| Polyamide Monomers (FDCA-based) | Polymerization Method | Tg (°C) | Td (5% loss, °C) | Char Yield (%) | Reference |
| FDCA + p-Phenylenediamine | Not Specified | 325 | 445 | - | [2] |
| FDCA + Various Aromatic Diamines | Interfacial | > Td (~370°C) | ~370 | - | [2] |
| DMFDC + Aliphatic Diamines (C4-C12) | Melt Polycondensation | 97 - 140 | ~350 - 400 | - | [8] |
| FDCA + 1,3-Cyclohexanedimethanamine | Melt Polycondensation | 150 - 180 | - | - | [8] |
| Furan Dimer Diacid + 1,6-Hexanediamine | Solution | - | >400 | - | [8] |
Note: Values can vary based on molecular weight and specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis via Interfacial Polymerization
This method is suitable for producing high molecular weight furan-based polyamides at low temperatures.
-
Preparation of Aqueous Phase: Dissolve the chosen diamine (e.g., p-phenylenediamine) and an acid scavenger (e.g., sodium carbonate) in deionized water.
-
Preparation of Organic Phase: Dissolve 2,5-furandicarbonyl dichloride in a suitable organic solvent that is immiscible with water (e.g., chloroform or dichloromethane).
-
Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The polymerization occurs instantly at the interface between the two liquids.
-
Isolation: Continue stirring for 15-30 minutes. The polyamide will precipitate as a solid.
-
Purification: Filter the solid polymer, wash it thoroughly with water and then with a solvent like acetone or ethanol to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120°C until a constant weight is achieved[2].
Protocol 2: Thermal Analysis using TGA and DSC
-
Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at an appropriate temperature below its Tg. Prepare a small sample (typically 5-10 mg).
-
TGA Analysis:
-
Place the sample in a TGA pan (e.g., platinum or alumina).
-
Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600-800°C) under a nitrogen atmosphere.
-
Use a standard heating rate, typically 10°C/min or 20°C/min[2][4].
-
Record the weight loss as a function of temperature to determine Td.
-
-
DSC Analysis:
-
Place the sample in a DSC pan (e.g., aluminum).
-
Perform a heat/cool/heat cycle to erase the thermal history of the material[2][10].
-
First Heat: Heat from ambient temperature to a temperature above the expected Tg (e.g., 20°C to 300°C) at a rate of 10°C/min[10].
-
Cool: Cool the sample back to the starting temperature at the same rate.
-
Second Heat: Heat the sample again at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan[10].
-
Visualizations
Caption: Experimental workflow for synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of degradation of furanic polyamides synthesized with different solvents [redalyc.org]
- 7. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel poly(ester amide)s based on renewable poly(propylene furanoate) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Minimizing side reactions during furan-based polyamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of furan-based polyamides. The focus is on minimizing side reactions to achieve high molecular weight and high-quality polymers.
Troubleshooting Guide
This guide addresses specific issues that may arise during furan-based polyamide synthesis in a question-and-answer format.
Issue 1: Low Molecular Weight of the Final Polyamide
Question: My furan-based polyamide synthesis is resulting in a low molecular weight polymer. What are the potential causes and how can I address this?
Answer: Low molecular weight in furan-based polyamides is a common issue that can stem from several side reactions. The primary culprits are often decarboxylation of the furan-2,5-dicarboxylic acid (FDCA) monomer at high temperatures and N-methylation.[1][2][3] To address this, consider the following strategies:
-
Two-Stage Polymerization: Employ a two-stage polymerization strategy. This method helps to prevent the occurrence of N-methylation.[4]
-
Monomer Choice: Use dimethyl 2,5-furandicarboxylate (DMFD) instead of FDCA. DMFD is more stable and less prone to decarboxylation at the high temperatures required for polymerization.[5]
-
Catalyst Selection: The choice of catalyst can significantly impact the polymerization process.
-
Pyridine-based catalysts , such as 2-hydroxypyridine, have been shown to improve the polymerization activity of DMFD in the early stages while avoiding N-methylation of the terminal amino group of the oligomers.[5]
-
Group IV metal-based catalysts , like titanium (IV) isopropoxide (TIPT), can effectively catalyze the amidation of esters and have been used to synthesize high molecular weight poly(hexamethylene furanamide) (PA6F).[6]
-
-
Stoichiometry Control: Precise control of monomer stoichiometry is crucial for achieving high molecular weights in step-growth polymerization. An excess of one monomer can lead to chain termination. However, in some cases, a slight excess of the diamine (e.g., 4.5 mol% of hexamethylenediamine) can enhance the glass transition temperature.[6]
-
Methanol Removal: Efficient removal of the methanol byproduct during polymerization is essential to drive the reaction towards the formation of high molecular weight polymer.[6]
Issue 2: Polymer Discoloration
Question: My final polyamide product is dark in color. What causes this and how can I prevent it?
Answer: Dark coloration of the final polymer is often an indication of degradation or side reactions occurring at high temperatures. To minimize discoloration:
-
Moderate Temperatures: Use moderate reaction temperatures (up to 190 °C) when possible. This can limit the coloration of the final materials.[1]
-
Catalyst Concentration: At higher concentrations, some catalysts may lead to the production of a dark-colored polymer with low molecular weight. Optimizing the catalyst loading is important.[6]
Issue 3: Amorphous or Low Crystallinity Polymer
Question: The synthesized furan-based polyamide is amorphous or has low crystallinity, which affects its mechanical properties. How can this be improved?
Answer: The formation of intramolecular hydrogen bonds between the amide protons and the oxygen atom of the furan ring can impede the formation of intermolecular hydrogen bonds, which are crucial for crystallization in polyamides.[1] This often leads to amorphous materials. Strategies to enhance crystallinity include:
-
Monomer Design: The introduction of preformed symmetric amido diols in the polymer backbone can increase the crystallinity of the materials, while also enhancing their thermal and mechanical properties.[1]
-
Copolymerization: The synthesis of furan-based poly(ester amide)s (PEAs) can circumvent the issue of intramolecular hydrogen bonding. The introduction of ester linkages can disrupt the formation of these intramolecular bonds, allowing for better chain packing and crystallization.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of furan-based polyamides?
A1: The most prevalent side reactions include:
-
Decarboxylation: The loss of CO2 from the furan dicarboxylic acid monomer, particularly at elevated temperatures, which disrupts the stoichiometry and limits molecular weight gain.[1][5][6]
-
N-methylation: The methylation of the amide nitrogen, which can act as a chain-terminating step.[1][2][3]
-
Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between the amide proton and the furan ring's oxygen, which hinders the formation of intermolecular hydrogen bonds necessary for good mechanical properties and crystallinity.[1][3]
-
Maleimide Homopolymerization: In furan-maleimide based resins, maleimide can undergo homopolymerization at elevated temperatures, leading to irreversible crosslinking.[7][8][9]
Q2: Can enzymatic polymerization be used to synthesize furan-based polyamides and what are its advantages?
A2: Yes, enzymatic polymerization is a viable method for producing furan-based polyamides. It offers several advantages, including:
-
Milder Reaction Conditions: Enzymatic reactions are typically conducted under milder conditions, which can suppress side reactions like decarboxylation and N-methylation.[1]
-
Use of Non-toxic Biocatalysts: This approach avoids the use of potentially toxic metal catalysts.[1]
-
Greener Synthesis: It represents a more environmentally friendly route to polymer synthesis.[4]
However, optimizations concerning low yields and enzyme activity in different conditions are still needed for this technique to be viable on an industrial scale.[1]
Q3: How can I purify my furan-based monomers or remove side products?
A3: For the purification of furan derivatives, a method involving adsorption on activated carbon followed by desorption with a solvent can be effective. This process can be carried out at low temperatures (below 110°C) to prevent thermal decomposition of the products.[10] To remove small molecule side products like water or methanol during polymerization, applying a vacuum or using molecular sieves is a common practice.[4]
Q4: What is the effect of monomer stoichiometry on the final polymer properties?
A4: In step-growth polymerization, precise stoichiometric balance between the monomers is critical to achieve high molecular weight.[6] An imbalance can lead to the formation of oligomers. However, a slight excess of one monomer, typically the diamine, can be intentionally used to control end-groups and in some cases, has been shown to enhance properties like the glass transition temperature.[6]
Data Presentation
Table 1: Effect of Catalyst on the Molecular Weight of Poly(hexamethylene furanamide) (PA6F)
| Catalyst | Catalyst Loading (ppm) | Molecular Weight (Mw, g/mol ) |
| None | 0 | Low |
| TIPT | 400 | > 30,000 |
| TIC | 100 | High |
Data synthesized from information provided in[6]. "Low" and "High" are qualitative descriptors based on the source's findings.
Table 2: Influence of Excess Diamine on the Glass Transition Temperature (Tg) of PA6F
| Excess Hexamethylenediamine (HMDA) (mol%) | Change in Tg (°C) |
| 2 | Less pronounced increase |
| 4.5 | ~ +10 |
| 10 | ~ +10 |
Data synthesized from information provided in[6].
Experimental Protocols
Protocol 1: Synthesis of High-Molecular-Weight Poly(pentamethylene furan amide) (PA5F) via Melt Polymerization
This protocol is based on the method described for synthesizing high-molecular-weight semiaromatic polyamides using a pyridine-based catalyst.[5]
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFD)
-
Pentamethylene diamine (PMD)
-
2-hydroxypyridine (catalyst)
Procedure:
-
Charge the reactor with DMFD, PMD (with a 15 mol% excess), and 2-hydroxypyridine catalyst.
-
Heat the mixture under a nitrogen atmosphere to initiate the oligomerization stage, allowing for the removal of methanol.
-
After the initial oligomerization, gradually increase the temperature and apply a vacuum to facilitate the polycondensation stage and remove the remaining methanol.
-
Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.
-
Cool the reactor and extrude the polymer.
Protocol 2: Two-Step Melt Polycondensation for Poly(hexamethylene furanamide) (PA6F)
This protocol is adapted from the synthesis of high molecular weight PA6F using a Group IV metal catalyst.[6]
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDC)
-
Hexamethylenediamine (HMDA)
-
Titanium (IV) isopropoxide (TIPT) catalyst
Procedure:
-
Oligomerization:
-
Charge a reactor with stoichiometric amounts of DMFDC and HMDA, along with the TIPT catalyst (e.g., 400 ppm).
-
Heat the mixture under a nitrogen stream to form oligomers and remove the bulk of the methanol byproduct.
-
-
Polycondensation:
-
Once the oligomerization is complete, increase the temperature and apply a high vacuum.
-
Monitor the reaction progress by measuring the torque of the mechanical stirrer, which correlates with the melt viscosity and molecular weight of the polymer.
-
Continue the reaction until a high and stable torque is reached. . Cool the reactor and recover the polymer.
-
Visualizations
Caption: Experimental workflows for furan-based polyamide synthesis.
Caption: Troubleshooting logic for low molecular weight polymer.
References
- 1. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Effect of Side Reactions on the Recyclability of Furan-Maleimide Resins Based on Thermoreversible Diels-Alder Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Furan-2,5-dicarboxylic Acid (FDCA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude furan-2,5-dicarboxylic acid (FDCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude FDCA?
A1: The most common and problematic impurities in crude FDCA include 5-formyl-2-furancarboxylic acid (FFCA), which can act as a chain terminator in polymerization reactions. Other impurities consist of colored furanic polymers and other degradation byproducts from the synthesis process.[1]
Q2: Why is the purification of FDCA a critical step?
A2: The performance of polymers derived from FDCA is highly dependent on the purity of the monomer.[1] Impurities can lead to undesirable coloration of the final product and can terminate polymer chains during polymerization, affecting the material's properties.[1]
Q3: What are the primary challenges in purifying FDCA?
A3: The main challenges in purifying FDCA are its low solubility in water and most organic solvents, as well as the removal of structurally similar impurities like FFCA.[1]
Q4: Which purification methods are most effective for FDCA?
A4: Crystallization and acid precipitation are the most prevalent, scalable, and effective methods for purifying FDCA.[1] For achieving very high purity on a small scale, chromatographic methods can be employed, although they are less scalable.[1]
Troubleshooting Guides
Acid Precipitation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Precipitation Yield | 1. Insufficient pH drop: The pH may not be low enough to fully protonate the FDCA. 2. Presence of co-solvents: Organic co-solvents can increase the solubility of protonated FDCA. 3. Low initial FDCA concentration: The solution may not be saturated enough for efficient precipitation. 4. Temperature: Higher temperatures increase the solubility of FDCA.[2] | 1. Ensure adequate acidification: Lower the pH to a value below the first pKa of FDCA (around 2.3-3.5), with a target of pH 2.0 being common. Use a calibrated pH meter for accuracy.[2] 2. Minimize co-solvents: If possible, remove or reduce the concentration of organic co-solvents before precipitation. 3. Concentrate the solution: If the initial FDCA concentration is low, consider concentrating the solution before acidification. 4. Cool the solution: After acidification, cool the solution to decrease the solubility of FDCA and improve the precipitation yield.[2] |
| Colored or Impure Precipitate | 1. Presence of colored impurities: These often arise from side reactions during FDCA synthesis. 2. Co-precipitation of impurities: Some impurities may precipitate along with the FDCA. | 1. Wash the precipitate: After filtration, wash the collected FDCA precipitate with cold, deionized water at a low pH (e.g., pH 2-3) to remove water-soluble impurities.[2] 2. Recrystallization: For higher purity, recrystallization is a powerful technique to remove impurities. 3. Activated Carbon Treatment: Before precipitation, treat the basic FDCA solution with activated carbon to adsorb colored impurities. Filter off the carbon before acidification. |
| Fine Precipitate, Difficult to Filter | 1. Rapid precipitation: Adding the acid too quickly can lead to the formation of very small crystals. | 1. Slow down the acidification: Add the acid dropwise while stirring vigorously to promote the growth of larger, more easily filterable crystals. |
Crystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Crystallization is Too Rapid | 1. Supersaturation is too high: The solution is cooled too quickly, or the solvent volume is too low. | 1. Slow cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. A controlled cooling rate of 1°C/minute is recommended.[1] 2. Use more solvent: Add a small amount of additional hot solvent to slightly increase the solubility and slow down the crystallization process.[3] |
| "Oiling Out" (Formation of an oil instead of crystals) | 1. Precipitation above the melting point: The compound is coming out of solution at a temperature above its melting point due to high impurity levels lowering the melting point. | 1. Reheat and add more solvent: Return the mixture to the heat source, add more of the "soluble solvent" if using a mixed solvent system, and allow it to cool more slowly.[3] 2. Use a seed crystal: Add a small, pure crystal of FDCA to the cooled solution to encourage crystallization. |
| Poor Yield | 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor. 2. Incomplete precipitation: The solution was not cooled sufficiently. | 1. Concentrate the mother liquor: If the mother liquor has not been discarded, it can be concentrated by evaporation and cooled again to recover more product. 2. Ensure adequate cooling: Cool the solution in an ice bath to minimize the solubility of the FDCA. |
| Ineffective Impurity Removal | 1. Impurities incorporated into the crystal lattice: This can happen with rapid crystallization or if the impurities are structurally very similar to FDCA. | 1. Recrystallize: A second crystallization step can significantly improve purity. 2. Change the solvent: Using a different solvent or solvent system may alter the solubility of the impurities and improve separation. |
Data Presentation
Purity and Yield of FDCA with Different Purification Methods
| Purification Method | Initial FDCA Purity (wt%) | Final FDCA Purity (wt%) | FFCA Content (wt%) | Overall Yield (%) | Reference |
| Acid Precipitation & Extraction | Not specified | >99% | Not specified | 82% (can be improved to 87% by avoiding washing) | [4] |
| Crystallization (Water) | 96.2% | >99% | <0.1% | Not specified | [1] |
| Crystallization (DMF) | 98.01% | Not specified (FFCA-free) | 0.88% (initial) | Not specified | [5] |
Crystallization of Crude FDCA in Various Solvents
| Solvent | Crude FDCA Purity (wt%) | Crude FFCA Content (wt%) | Purified FDCA Purity (wt%) | Purified FFCA Content (wt%) | Reference |
| DMSO | 96.2 | 2.12 | 99.41 | 0.25 | [5] |
| DMAC | 96.2 | 2.12 | 99.52 | 0.18 | [5] |
| Water | 96.2 | 2.12 | 98.53 | 0.53 | [5] |
| DMAC | 98.01 | 0.88 | 99.81 | 0.05 | [5] |
| DMF | 98.01 | 0.88 | 99.95 | 0.00 | [5] |
| 2-Nitropropane | 98.01 | 0.88 | 99.32 | 0.21 | [5] |
Experimental Protocols
Protocol 1: Purification of FDCA by Acid Precipitation
This protocol details the purification of FDCA by acidifying an aqueous solution of its salt.
Workflow for FDCA Purification by Acid Precipitation
Caption: Workflow for FDCA purification by acid precipitation.
Detailed Protocol:
-
Dissolution: Dissolve the crude FDCA in a basic aqueous solution (e.g., 1 M NaOH) to form the soluble disodium 2,5-furandicarboxylate salt. Ensure the pH is in the basic range (e.g., pH 8-10).
-
Filtration (Optional): If insoluble impurities are present, filter the solution to remove them.
-
Acidification: While stirring, carefully add a strong mineral acid, such as 10% (v/v) HCl, to the FDCA salt solution until the pH reaches 2-3.[1] This will cause the less soluble protonated FDCA to precipitate.
-
Isolation and Washing: Collect the precipitated FDCA by vacuum filtration. Wash the collected solid with a small amount of cold, deionized water that has been acidified to pH 2-3. This helps to remove any remaining water-soluble impurities and salts.
-
Drying: Dry the purified FDCA in a vacuum oven.
-
Purity Analysis: Confirm the purity of the final product using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: Purification of FDCA by Crystallization
This protocol describes the purification of crude 2,5-furandicarboxylic acid by crystallization.
Workflow for FDCA Purification by Crystallization
Caption: Workflow for FDCA purification by crystallization.
Detailed Protocol:
-
Mixing: In a suitable flask, mix the crude FDCA with a chosen solvent (e.g., water, DMSO, DMAC). For example, a ratio of 60g of water to 2g of crude FDCA can be used.[1]
-
Heating: Heat the mixture while stirring to dissolve the FDCA completely. For water, a temperature of 60°C can be used.[1]
-
Cooling: After the FDCA has dissolved, allow the solution to cool slowly to room temperature to promote the formation of pure crystals. A controlled cooling rate, such as 1°C/minute, is recommended.[1]
-
Filtration: Filter the cooled mixture to collect the crystallized FDCA.
-
Washing (Optional): Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified FDCA crystals in a vacuum oven.[1]
-
Purity Analysis: Analyze the purity of the final product by HPLC.
Protocol 3: Activated Carbon Treatment for Color Removal
Workflow for Activated Carbon Treatment
Caption: General workflow for activated carbon treatment.
General Procedure:
-
Dissolution: Dissolve the crude FDCA in a basic aqueous solution as described in the acid precipitation protocol.
-
Carbon Addition: Add a small amount of activated carbon (e.g., 1-5% by weight relative to the FDCA) to the solution. The optimal amount may need to be determined experimentally.
-
Contact Time: Stir the mixture at room temperature or a slightly elevated temperature for a specific period (e.g., 30-60 minutes) to allow for the adsorption of impurities.
-
Filtration: Remove the activated carbon by filtration through a fine filter medium (e.g., celite pad) to obtain a decolorized solution.
-
Precipitation: Proceed with the acid precipitation protocol to recover the purified FDCA.
References
Validation & Comparative
Performance comparison of furanic-aliphatic polyamides and polyphthalamides
A comparative analysis of furanic-aliphatic polyamides and polyphthalamides reveals the potential of bio-based polymers to match and even exceed the performance of their petroleum-based counterparts in demanding applications. Furanic-aliphatic polyamides, derived from renewable resources like 2,5-furandicarboxylic acid (FDCA), are emerging as sustainable alternatives to traditional high-performance polyamides such as polyphthalamides (PPAs).[1][2] This guide provides a detailed comparison of their performance characteristics, supported by experimental data, to assist researchers and professionals in materials selection and development.
Performance Comparison
The following tables summarize the key performance indicators for furanic-aliphatic polyamides and polyphthalamides, based on available experimental data.
Thermal Properties
Furanic-aliphatic polyamides exhibit high glass transition temperatures (Tg) and thermal stability comparable to their terephthalic acid-based analogs.[2][3] The incorporation of the rigid furan ring contributes to their high thermal resistance.[4] Polyphthalamides are well-known for their excellent performance at elevated temperatures, retaining their mechanical properties in demanding environments.[5][6]
| Property | Furanic-Aliphatic Polyamides | Polyphthalamides (PPA) | Test Method |
| Glass Transition Temperature (Tg) | 130 - 180 °C (for various formulations) | 92 - 130 °C | DSC |
| Melting Temperature (Tm) | Typically amorphous, no distinct Tm observed for some formulations | 312 °C | DSC |
| Decomposition Temperature (Td, 5% weight loss) | ~357 - 408 °C | ~450 °C | TGA |
| Heat Deflection Temperature (HDT) | Data not readily available | 120 - 300 °C (depending on grade and reinforcement) | ASTM D648 |
Mechanical Properties
Both polymer families demonstrate robust mechanical strength, making them suitable for structural applications. Furanic-aliphatic polyamides show impressive tensile strength and modulus, rivaling those of established PPAs.[3][4] PPAs are characterized by their exceptional mechanical strength and rigidity, especially when reinforced with glass fibers.[5][6]
| Property | Furanic-Aliphatic Polyamides | Polyphthalamides (PPA) | Test Method |
| Tensile Strength | 45 - 84 MPa (for various formulations) | 57 - 110 MPa | ASTM D638 |
| Tensile Modulus (Elastic Modulus) | 3.5 GPa (for PA6F) | 2.1 - 2.4 GPa | ASTM D638 |
| Flexural Modulus | Data not readily available | 2.3 - 2.4 GPa | ASTM D790 |
| Elongation at Break | Data not readily available | 30% | ASTM D638 |
Barrier Properties
Furan-based polymers are noted for their excellent gas barrier properties, which is attributed to the polarity and rigidity of the furan ring. While specific comparative data with PPAs is limited, the inherent structure of furanic polyamides suggests strong potential for applications requiring low gas permeability. PPAs also offer low moisture and fuel permeation, which is crucial for automotive and electronic applications.[5]
| Property | Furanic-Aliphatic Polyamides | Polyphthalamides (PPA) | Test Method |
| Oxygen Permeability | Generally low (specific data limited) | Low (specific data varies by grade) | ASTM D3985 |
| Water Vapor Transmission Rate (WVTR) | Moderate water uptake reported for some formulations[3] | Low moisture absorption[6] | ASTM F1249 |
Chemical Resistance
Both classes of polyamides exhibit good to excellent chemical resistance. PPAs are known for their resistance to a wide range of automotive and industrial fluids.[5][7] Furanic-aliphatic polyamides also demonstrate good resistance to many organic solvents.[8]
| Chemical Class | Furanic-Aliphatic Polyamides | Polyphthalamides (PPA) |
| Acids | Limited resistance to strong acids | Limited resistance to strong mineral and some organic acids[9] |
| Bases | Good resistance to dilute bases | Good resistance to dilute bases |
| Organic Solvents | Soluble in polar aprotic solvents (e.g., DMSO, DMF, NMP)[8]; Resistant to others like acetone, methanol, THF[8] | Good to excellent resistance to fuels, oils, brake fluids, and coolants[5] |
| Hydrolysis Resistance | Generally susceptible to hydrolysis, similar to other polyamides[10] | Good resistance to hydrolysis, especially with stabilizers |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Methodology: A small sample (5-10 mg) is heated in a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min). The heat flow to or from the sample is measured relative to a reference. The Tg is observed as a step change in the heat flow, while Tm is seen as an endothermic peak. A second heating scan is often used to erase the thermal history of the sample.
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate thermal stability and decomposition temperature (Td).
-
Methodology: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min). The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Mechanical Testing
Tensile Testing (ASTM D638):
-
Purpose: To measure tensile strength, tensile modulus, and elongation at break.
-
Methodology: A dumbbell-shaped specimen is pulled at a constant rate of extension until it fractures. The force required to pull the specimen and the corresponding elongation are recorded. Tensile strength is the maximum stress the material can withstand before breaking. Tensile modulus (Young's modulus) is a measure of the material's stiffness. Elongation at break indicates the material's ductility.
Barrier Property Testing
Oxygen Transmission Rate (OTR) (ASTM D3985):
-
Purpose: To measure the rate of oxygen gas transmission through a polymer film.
-
Methodology: A film sample is sealed between two chambers. One chamber contains oxygen, and the other contains an oxygen-free carrier gas. The carrier gas flows to a coulometric sensor that measures the amount of oxygen that permeates through the film over time.
Water Vapor Transmission Rate (WVTR) (ASTM F1249):
-
Purpose: To measure the rate of water vapor transmission through a polymer film.
-
Methodology: A film is sealed between a chamber with a controlled high relative humidity and a chamber with a dry carrier gas. An infrared sensor in the dry chamber measures the amount of water vapor that passes through the material.
Chemical Resistance Testing (ASTM D543)
-
Purpose: To evaluate the resistance of plastics to various chemical reagents.
-
Methodology: Polymer specimens are immersed in the test chemical for a specified time and at a specific temperature. Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) are measured before and after exposure to determine the effect of the chemical on the polymer.
Visualizations
Synthesis Pathways
The synthesis of both furanic-aliphatic polyamides and polyphthalamides typically involves polycondensation reactions.
Caption: Generalized synthesis pathways for furanic-aliphatic polyamides and polyphthalamides.
Experimental Workflow for Polymer Characterization
A typical workflow for characterizing the performance of these polyamides is outlined below.
Caption: Standard experimental workflow for polyamide performance characterization.
Logical Relationship of Properties
The molecular structure of these polyamides dictates their macroscopic properties. The presence of aromatic or furan rings is a key determinant of their performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Synthesis and characterization of furan based polyamides and polyureas | Electronic Theses and Dissertations [etd.cput.ac.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyphthalamide (PPA): Properties, applications and processing [kdfeddersen.com]
- 6. theplasticshop.co.uk [theplasticshop.co.uk]
- 7. celanese.com [celanese.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. xometry.com [xometry.com]
- 10. Water Vapor Transmission Rate - Poly Print [polyprint.com]
A Comparative Guide to the Thermal Properties of Furan-Based Semi-Aromatic Polyamides
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable, high-performance polymers has led to significant interest in bio-based materials. Furan-based semi-aromatic polyamides, derived from renewable resources, are emerging as promising alternatives to their petroleum-based counterparts. A critical aspect of their performance, particularly for applications in demanding fields such as drug development and advanced materials, is their thermal stability. This guide provides an objective comparison of the thermal properties of various furan-based semi-aromatic polyamides against conventional petroleum-based alternatives, supported by experimental data.
Quantitative Thermal Property Comparison
The thermal behavior of furan-based semi-aromatic polyamides is a key determinant of their processing window and end-use application performance. The following tables summarize key thermal properties obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Thermal Properties of Furan-Based Semi-Aromatic Polyamides (PAxF)
| Polyamide | Diamine Component | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Char Yield at 800°C (%) |
| PA4F | 1,4-Diaminobutane | 142 | 285 | 357 | ~40 |
| PA5F | 1,5-Pentanediamine | 138 | Amorphous | 380 | ~42 |
| PA6F | 1,6-Hexanediamine | 127 - 130 | Amorphous | 408 | ~45 |
| PA8F | 1,8-Diaminooctane | 110 | Amorphous | 415 | ~43 |
| PA10F | 1,10-Diaminodecane | 103 | Amorphous | 401 - 446 | ~48 |
| PA12F | 1,12-Diaminododecane | 89 | Amorphous | 420 | ~46 |
Table 2: Thermal Properties of Petroleum-Based Semi-Aromatic Polyamides
| Polyamide | Diamine Component | Terephthalic Acid Component | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Char Yield at 800°C (%) |
| PA6,T | Hexamethylenediamine | Terephthalic acid | ~90 | ~370 | ~450 | ~30 |
| MXD6 | m-Xylylenediamine | Adipic acid | ~85 | ~240 | ~430 | ~25 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established ASTM standards and common practices in polymer research.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the polyamides, including the 5% weight loss temperature (Td5%) and char yield. This protocol is based on ASTM E1131.[1][2][3][4][5]
Procedure:
-
Sample Preparation: Ensure the polyamide sample is dry and in a powder or film form. A sample mass of 5-10 mg is typically used.
-
Instrument Setup:
-
Place the sample in a platinum or ceramic TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30-50°C.
-
Heat the sample from the starting temperature to 800°C at a constant heating rate of 10°C/min.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
The Td5% is determined as the temperature at which the sample has lost 5% of its initial mass.
-
The char yield is the residual weight percentage at 800°C.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamides. This protocol is based on ASTM D3418.[6][7][8][9]
Procedure:
-
Sample Preparation: Encapsulate a 5-10 mg sample of the dry polyamide in an aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature approximately 30°C above its expected melting point (or to a maximum of 350°C for amorphous polymers) at a heating rate of 10°C/min. This step is to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the maximum temperature back to room temperature at a controlled cooling rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from room temperature to the maximum temperature at a heating rate of 10°C/min.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
The melting temperature (Tm) is determined as the peak temperature of the endothermic melting peak in the second heating scan.
-
Visualization of Structure-Property Relationships
The thermal properties of furan-based semi-aromatic polyamides are intrinsically linked to their molecular structure. The following diagram illustrates the logical relationship between the chemical structure of the diamine component and the resulting thermal characteristics of the polymer.
Caption: Relationship between diamine structure and polyamide thermal properties.
References
- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 2. matestlabs.com [matestlabs.com]
- 3. infinitalab.com [infinitalab.com]
- 4. scribd.com [scribd.com]
- 5. kalite.com [kalite.com]
- 6. store.astm.org [store.astm.org]
- 7. en.usb-lab.com [en.usb-lab.com]
- 8. atslab.com [atslab.com]
- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
A Comparative Study: Unveiling the Performance Advantages of Bifuran-Based Polyamides
Researchers, scientists, and drug development professionals are increasingly exploring bio-based polymers to replace petroleum-derived plastics. Among these, polyamides synthesized from furan-based monomers are gaining significant attention. A critical area of investigation is the comparative performance of polyamides derived from a single furan ring versus those incorporating a more rigid bifuran moiety. This guide provides an objective comparison of their thermal, mechanical, and barrier properties, supported by experimental data, to aid in the selection of optimal materials for advanced applications.
Polyamides based on a bifuran structure consistently demonstrate superior thermal stability and rigidity compared to their single furan ring counterparts. This enhancement is attributed to the extended π-conjugation and more rigid structure of the bifuran unit, which leads to stronger intermolecular interactions. Experimental evidence indicates a significant increase in the glass transition temperature (Tg) for fully furan-based polyamides containing a bifuran moiety, reaching up to 193 °C. In contrast, polyamides based on a single furan ring, such as poly(hexamethylene furanamide) (PA6F), exhibit a lower Tg of around 130 °C.
The introduction of the bifuran moiety also positively impacts the mechanical and barrier properties of the resulting polyamides. While direct comparative data for polyamides is still emerging, studies on analogous polyester systems show that the incorporation of bifuran units leads to a high tensile modulus, with copolyesters exhibiting moduli of approximately 2 GPa and tensile strengths of up to 66 MPa. Furthermore, bifuran-based polyesters have demonstrated excellent oxygen and water barrier properties, outperforming not only their single furan counterparts but also the widely used poly(ethylene terephthalate) (PET). Additionally, the extended conjugation in the bifuran structure results in strong absorption of UV radiation, making these polyamides promising candidates for UV-blocking applications.
Performance Data at a Glance: A Comparative Analysis
The following tables summarize the key performance indicators for polyamides based on single furan and bifuran moieties, drawing from available experimental data.
Table 1: Thermal Properties
| Property | Single Furan Polyamide (PA6F) | Bifuran-Based Polyamide
Unveiling Intermolecular Landscapes: A Guide to Hirshfeld Surface Analysis of Dicarboxamide Crystals
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules in a crystal lattice is paramount. The nature and strength of intermolecular contacts dictate crucial solid-state properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of Hirshfeld surface analysis, a powerful tool for visualizing and quantifying these interactions, with a specific focus on dicarboxamide crystals. We will delve into the quantitative data derived from experimental studies, outline the underlying experimental protocols, and compare this method with other analytical techniques.
Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts in Dicarboxamide Crystals
Hirshfeld surface analysis is a computational method that partitions crystal space into regions associated with individual molecules, providing a unique and insightful way to visualize and quantify intermolecular interactions.[1][2] The surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of various properties onto it.[3] A recent study on dicarboxamide crystals, specifically 3,5-pyridinedicarboxamide (PDC), 2,5-thiophenedicarboxamide (TDC), and 2,5-furandicarboxamide (FDC), provides valuable quantitative data on the percentage contribution of different intermolecular contacts to the overall crystal packing.[4][5]
This analysis reveals the subtle yet significant influence of heteroatoms within the aromatic spacer on the resulting hydrogen bonding networks and other non-covalent interactions.[4][5] The dicarboxamides investigated in this study were crystallized from methanol (PDC, TDC, and FDC-solv) or obtained through sublimation (FDC-subl).[5]
| Dicarboxamide Crystal | H···H | O···H/H···O | C···H/H···C | N···H/H···N | Other Contacts |
| PDC | 25.9% | 46.5% | 14.2% | 1.4% | 12.0% (C···C, C···N, N···O) |
| TDC | 42.1% | 34.6% | 10.2% | - | 13.1% (C···C, S···H, S···C) |
| FDC-solv (monohydrate) | 32.4% | 46.8% | 10.8% | - | 10.0% (C···C, O···O) |
| FDC-subl | 37.7% | 37.6% | 12.3% | - | 12.4% (C···C, C···O) |
Table 1. Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for various dicarboxamide crystals. Data sourced from the single-crystal structure analysis of these compounds.[4][5]
The Experimental and Computational Workflow
The generation of Hirshfeld surfaces and the subsequent analysis of intermolecular contacts involve a combination of experimental X-ray diffraction and computational analysis. The general workflow is outlined below.
Figure 1. A schematic diagram illustrating the key steps involved in Hirshfeld surface analysis, from single crystal growth to the final visualization and quantification of intermolecular contacts.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the dicarboxamide compounds are grown using suitable techniques such as slow evaporation from a solvent (e.g., methanol) or sublimation.[5]
-
Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, resulting in a Crystallographic Information File (CIF). This file contains the precise atomic coordinates of the molecule in the crystal lattice.
Computational Protocol: Hirshfeld Surface Analysis with CrystalExplorer
The CIF file serves as the input for the computational analysis, which is typically performed using software like CrystalExplorer.[4][6]
-
Hirshfeld Surface Calculation: The software calculates the Hirshfeld surface for a molecule within the crystal structure.[3] This surface is defined as the region in space where the contribution of the molecule's electron density to the total crystal electron density is greater than or equal to the contribution from all other molecules.[2]
-
d_norm Mapping: The property d_norm is mapped onto the Hirshfeld surface. d_norm is a normalized contact distance that combines the distances from a point on the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm surface indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts.[7]
-
2D Fingerprint Plots: These plots are a two-dimensional representation of all the intermolecular contacts on the Hirshfeld surface, plotting d_e versus d_i.[6] They provide a summary of the nature and frequency of different types of contacts. Specific spikes and patterns in the fingerprint plot are characteristic of particular interactions, such as hydrogen bonds.[1]
-
Quantitative Analysis: The 2D fingerprint plots can be decomposed to show the percentage contribution of different atom···atom contacts to the total Hirshfeld surface area.[5] This provides a quantitative measure of the importance of various intermolecular interactions in the crystal packing.
Comparison with Alternative Methods
While Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts, other computational methods can provide complementary information, particularly regarding the energetic aspects of these interactions.
| Method | Description | Information Provided |
| Hirshfeld Surface Analysis | Partitions crystal space based on molecular electron density to visualize and quantify intermolecular contacts.[1][2] | Provides a visual representation of intermolecular contacts, their relative closeness (d_norm), and a quantitative breakdown of the percentage contribution of different atom-pair contacts to the molecular surface.[5][6] |
| Interaction Energy Calculations (CrystalExplorer) | Computes pairwise interaction energies between a central molecule and its neighbors using quantum mechanical calculations (e.g., B3LYP/6-31G(d,p)).[8] | Quantifies the strength of individual intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in kJ/mol. These energies can be decomposed into electrostatic, polarization, dispersion, and repulsion components.[8] |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the topology of the electron density to identify and characterize chemical bonds and intermolecular interactions based on the presence of bond critical points.[9][10] | Provides a rigorous quantum mechanical description of interactions, allowing for the characterization of their nature (e.g., covalent, ionic, hydrogen bond) and an estimation of their strength based on the properties at the bond critical point. |
| Non-Covalent Interaction (NCI) Plot | A visualization method that reveals non-covalent interactions in real space based on the electron density and its derivatives.[3][11] | Generates 3D isosurfaces that highlight regions of attractive (e.g., hydrogen bonding, van der Waals) and repulsive interactions, color-coded by their strength. |
| PIXEL Method | A semi-classical method for calculating intermolecular interaction energies by partitioning the energy into coulombic, polarization, dispersion, and repulsion components based on electron densities of isolated molecules.[9][10] | Offers a computationally less expensive way to estimate lattice and interaction energies compared to full quantum mechanical calculations, providing insights into the contributions of different energy components to crystal stability. |
Table 2. Comparison of Hirshfeld surface analysis with other methods for studying intermolecular interactions in crystals.
Conclusion
Hirshfeld surface analysis provides an unparalleled visual and quantitative framework for understanding the complex network of intermolecular contacts in dicarboxamide crystals. By integrating experimental X-ray diffraction data with sophisticated computational tools, researchers can gain deep insights into the factors governing crystal packing. While alternative methods such as interaction energy calculations and QTAIM offer complementary energetic perspectives, the intuitive and comprehensive nature of Hirshfeld surface analysis makes it an indispensable tool in the fields of crystal engineering, materials science, and drug development. The ability to dissect and quantify the contributions of various non-covalent interactions is crucial for the rational design of crystalline materials with desired physicochemical properties.
References
- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 2. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 3. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Quantitative analysis of intermolecular interactions in orthorhombic rubrene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enzymatic and Chemical Polymerization of Furan-Based Polyamides
For Researchers, Scientists, and Drug Development Professionals
The development of sustainable polymers from renewable resources is a paramount objective in materials science. Furan-based polyamides, derived from biomass-derived 2,5-furandicarboxylic acid (FDCA), present a promising green alternative to their petroleum-based counterparts. The polymerization method employed significantly influences the final properties of these materials. This guide provides an objective comparison of enzymatic and chemical polymerization routes for synthesizing furan-based polyamides, supported by experimental data and detailed protocols.
At a Glance: Enzymatic vs. Chemical Polymerization
| Feature | Enzymatic Polymerization | Chemical Polymerization (Interfacial) | Chemical Polymerization (Melt) |
| Catalyst | Lipase (e.g., Candida antarctica Lipase B) | None (self-catalyzed) or phase-transfer catalyst | Metal-based (e.g., Titanium (IV) isopropoxide) |
| Reaction Conditions | Milder (e.g., 60-120°C), atmospheric pressure | Room temperature, biphasic system | High temperatures (e.g., >200°C), vacuum |
| Solvents | Organic solvents (e.g., diphenyl ether) or solvent-free (bulk) | Immiscible organic and aqueous solvents (e.g., chloroform/water) | Typically solvent-free (bulk) |
| Selectivity | High, can reduce side reactions | Prone to side reactions (e.g., hydrolysis of acid chloride) | Potential for side reactions like decarboxylation[1] |
| Sustainability | "Green" catalyst, milder conditions | Use of organic solvents can be a drawback | High energy consumption |
| Molecular Weight | Can achieve high molecular weights (Mw up to 54,000 g/mol reported)[2] | Can achieve high molecular weights (Mw up to 95,400 g/mol reported)[3] | Can achieve high molecular weights (Mw up to 43,000 g/mol reported)[4] |
| Polydispersity Index (PDI) | Typically moderate | Typically around 2.0[3] | Can be broader |
Performance Data: A Quantitative Comparison
The following tables summarize key performance data for furan-based polyamides synthesized via different methods. Disclaimer: The data presented is collated from various studies. Direct comparison should be approached with caution due to potential variations in monomers, experimental conditions, and characterization techniques.
Table 1: Molecular Weight and Polydispersity Index
| Polymerization Method | Specific Polyamide | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Enzymatic | Poly(octamethylene furanamide) (PA8F) | - | up to 54,000 | - | [2] |
| Enzymatic | Furan-aliphatic polyamides | 9,500 - 13,400 | 15,800 - 48,300 | - | [5][6] |
| Chemical (Interfacial) | Furan-polyamide (p-phenylenediamine) | - | ~24,000 | ~2.0 | [3] |
| Chemical (Interfacial) | Poly(hexamethylene furanamide) (PA6F) | 30,000 | 52,000 | 1.73 | [4] |
| Chemical (Melt Polycondensation) | Poly(hexamethylene furanamide) (PA6F) | 14,000 | 43,000 | 3.07 | [4] |
| Chemical (Solution Polymerization) | Furan-polyamide (p-phenylenediamine) | 6,900 - 47,800 | 11,300 - 95,400 | 1.65 - 3.81 | [3] |
Table 2: Thermal and Mechanical Properties
| Polymerization Method | Specific Polyamide | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Reference |
| Enzymatic | PA8F | 103 | 412 | - | - | [6] |
| Enzymatic | Furan-aliphatic polyamides | 98 - 127 | 402 - 425 | - | - | [6] |
| Chemical (Interfacial) | Furan-polyamide (p-phenylenediamine) | >Td | ~370 | - | - | [3] |
| Chemical (Melt Polycondensation) | PA6F | 130 | 440 | 3.5 ± 0.7 | 58.8 ± 7.4 | [4] |
| Chemical (Bulk Polymerization) | PA8F | 112 | 388 | - | 62 | [7] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for enzymatic and chemical (interfacial) polymerization of furan-based polyamides.
Caption: General workflows for enzymatic and chemical polymerization.
Detailed Experimental Protocols
Enzymatic Polymerization of Poly(octamethylene furanamide) (PA8F)
This protocol is adapted from procedures for Novozym 435-catalyzed polycondensation[6][8].
Materials:
-
Dimethyl furan-2,5-dicarboxylate (DMFDCA)
-
1,8-octanediamine (ODA)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Diphenyl ether (solvent)
-
Chloroform
-
Methanol
Procedure:
-
Monomer and Enzyme Preparation: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of DMFDCA and ODA in diphenyl ether.
-
Oligomerization: Heat the mixture to 90°C under a gentle nitrogen flow. Once the temperature is stable, add Novozym 435 (typically 10-20% by weight of monomers). Maintain the reaction at 90°C for 4 hours to facilitate the formation of oligomers.
-
Polymerization: Increase the temperature to 110°C and apply a vacuum to the system. This step is crucial for removing the methanol byproduct and driving the polymerization towards higher molecular weights. Continue the reaction under vacuum for 24 to 48 hours.
-
Polymer Isolation and Purification: Cool the reaction mixture to room temperature. Dissolve the viscous product in chloroform.
-
Filter the solution to remove the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Precipitate the polyamide by slowly adding the chloroform solution to a stirred excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50°C until a constant weight is achieved.
Chemical (Interfacial) Polymerization of Furan-Based Polyamide
This protocol is based on established methods for interfacial polymerization of furan-based polyamides[3].
Materials:
-
2,5-furandicarbonyl dichloride
-
An aliphatic or aromatic diamine (e.g., hexamethylenediamine or p-phenylenediamine)
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Methanol
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve the diamine and an equivalent molar amount of NaOH in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve 2,5-furandicarbonyl dichloride in chloroform.
-
Polymerization: Vigorously stir the aqueous diamine solution. Slowly and carefully add the organic acid chloride solution to the stirred aqueous phase. A polymer film will form at the interface of the two immiscible liquids.
-
Continue stirring for 15-30 minutes to allow the polymerization to proceed.
-
Polymer Isolation: The formed polyamide can be collected by filtration.
-
Washing: Thoroughly wash the collected polymer with deionized water to remove any unreacted monomers and salts, followed by washing with methanol to remove residual organic solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80°C to a constant weight.
Concluding Remarks
Both enzymatic and chemical polymerization methods offer viable routes to synthesize high-performance, bio-based furan polyamides.
Enzymatic polymerization stands out for its use of a renewable catalyst and milder reaction conditions, aligning well with the principles of green chemistry[3]. It has demonstrated the capability to produce polyamides with high molecular weights and thermal stability comparable to their petroleum-based analogs[6]. The high selectivity of enzymes can also minimize side reactions.
Chemical polymerization , particularly interfacial polymerization, is a rapid and effective method for producing high molecular weight furan-based polyamides at room temperature[3]. Melt polycondensation is another solvent-free chemical route, though it requires high temperatures and can sometimes lead to side reactions like decarboxylation[1][4].
The choice of polymerization method will depend on the specific application, desired polymer properties, and the importance of sustainability considerations in the manufacturing process. For applications requiring high purity and a green manufacturing profile, enzymatic polymerization is an attractive option. For rapid synthesis of high molecular weight materials, interfacial polymerization remains a robust technique. Further research directly comparing the mechanical properties of furan polyamides synthesized by these different methods will be crucial for guiding their application in demanding fields such as advanced materials and drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of End Groups in Furanic-Aliphatic Polyamides: Enzymatic vs. Chemical Synthesis
A detailed guide for researchers on the characterization of end groups in bio-based polyamides, comparing enzymatic and traditional chemical synthesis routes. This guide provides quantitative data, detailed experimental protocols, and workflow visualizations to support advanced polymer research and development.
The burgeoning field of bio-based polymers has seen a significant rise in the development of furanic-aliphatic polyamides as sustainable alternatives to their petrochemical counterparts. The synthesis method plays a crucial role in determining the final properties of these polymers, including their molecular weight and, critically, the nature of their chain end groups. These terminal functionalities can significantly influence the polymer's reactivity, stability, and potential for post-polymerization modification. This guide provides a comparative analysis of the end groups found in furanic-aliphatic polyamides synthesized via enzymatic polymerization and conventional chemical methods, such as melt polycondensation.
End-Group Distribution: A Tale of Two Syntheses
The choice of synthesis route, whether leveraging the specificity of enzymes or the high temperatures of melt polycondensation, leads to distinct profiles of polymer chain termini. Enzymatic polymerization, typically employing lipases such as Novozym 435, is known for its mild reaction conditions, which can minimize side reactions. In contrast, chemical synthesis often requires more forcing conditions that can lead to a different array of end functionalities.
Enzymatically Synthesized Furanic-Aliphatic Polyamides
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) has been instrumental in elucidating the variety of end groups present in enzymatically synthesized furanic-aliphatic polyamides. For instance, the enzymatic polymerization of dimethyl furan-2,5-dicarboxylate (DMFDCA) and 1,8-octanediamine, producing poly(octamethylene furanamide) (PA8F), has been shown to yield a complex mixture of end groups. One study identified eight distinct types of chain termini for PA8F synthesized using Novozym 435[1][2]. The distribution of these end groups is influenced by reaction conditions, with higher enzyme concentrations and temperatures favoring the formation of acid end groups and cyclic structures[1].
Chemically Synthesized Furanic-Aliphatic Polyamides
Chemical synthesis, particularly through melt polycondensation, is a common alternative for producing furanic-aliphatic polyamides. This method typically involves the reaction of a furan-based dicarboxylic acid or its diester with an aliphatic diamine at high temperatures, often in the presence of a catalyst. The primary end groups expected from this process are amine and carboxylic acid (or ester) termini. However, side reactions can occur. For example, in the uncatalyzed melt polycondensation for the synthesis of poly(hexamethylene furanamide) (PA6F), the presence of methylated chain ends has been identified through MALDI-ToF MS analysis, which can inhibit the growth of the polymer chain[3][4].
The following table summarizes the identified end groups for furanic-aliphatic polyamides synthesized via enzymatic and chemical routes.
| Synthesis Method | Polymer Example | Identified End Groups | Analytical Technique |
| Enzymatic Polymerization | Poly(octamethylene furanamide) (PA8F) | Ester/Amine, Ester/Ester, Amine/Amine, Acid/Amine, Ester/Acid, Acid/Acid, Ester/Amide, Cyclic (no end groups)[1][2] | MALDI-ToF MS |
| Chemical Synthesis | Poly(hexamethylene furanamide) (PA6F) | Amine, Carboxylic Acid/Ester, Methylated chain ends[3][4] | MALDI-ToF MS |
Experimental Protocols
Accurate characterization of polyamide end groups relies on precise experimental techniques. Below are detailed protocols for the two primary analytical methods used for this purpose: MALDI-ToF Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
MALDI-ToF Mass Spectrometry for End-Group Analysis
MALDI-ToF MS is a powerful tool for determining the molecular weight of polymers and identifying their end groups with high sensitivity.
1. Sample Preparation:
-
Matrix Selection: The choice of matrix is critical for successful MALDI-ToF analysis. For polyamides, common matrices include 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and dithranol. For furanic-aliphatic polyamides, dithranol has been shown to be effective.
-
Solvent System: A suitable solvent is required to dissolve both the polymer and the matrix. For furanic-aliphatic polyamides, a solvent such as hexafluoroisopropanol (HFIP) is often used.
-
Cationizing Agent: A cationizing agent, such as sodium trifluoroacetate (NaTFA) or silver trifluoroacetate (AgTFA), is added to promote the formation of single-charged ions.
-
Preparation of Solutions:
-
Prepare a polymer solution at a concentration of approximately 1-10 mg/mL in the chosen solvent.
-
Prepare a matrix solution at a concentration of 10-20 mg/mL in a suitable solvent (e.g., tetrahydrofuran or acetone).
-
Prepare a cationizing agent solution at a concentration of 1-5 mg/mL in the same solvent as the matrix.
-
-
Sample Spotting:
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 5:25:1, v/v/v).
-
Deposit a small volume (typically 0.5-1.0 µL) of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, resulting in the co-crystallization of the polymer and matrix. For insoluble polyamides, a solid-state preparation method can be employed where the finely ground polymer and matrix are pressed into a pellet[5].
-
2. Instrumental Analysis:
-
Mass Spectrometer: A MALDI-ToF mass spectrometer equipped with a suitable laser (e.g., a nitrogen laser at 337 nm) is used.
-
Acquisition Mode: Data is typically acquired in reflectron mode for higher resolution, which is necessary to distinguish between different end groups.
-
Calibration: The instrument should be calibrated using a standard with a known molecular weight range close to that of the polymer being analyzed.
-
Data Analysis: The resulting mass spectrum will show a series of peaks, each corresponding to a polymer chain of a specific length with specific end groups. The mass of each peak can be used to calculate the mass of the repeating unit and the mass of the end groups.
NMR Spectroscopy for End-Group Characterization
NMR spectroscopy provides detailed structural information about the polymer, including the identification and quantification of end groups.
1. Sample Preparation:
-
Dissolve 5-10 mg of the polyamide sample in a suitable deuterated solvent (e.g., deuterated sulfuric acid, deuterated trifluoroacetic acid, or a mixture of hexafluoroisopropanol-d2 and chloroform-d). The choice of solvent is crucial to achieve good resolution.
-
Transfer the solution to an NMR tube.
2. Instrumental Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Signals corresponding to the protons of the repeating monomer units will be the most intense.
-
Signals from the protons on or near the end groups will appear at different chemical shifts and will have lower intensities.
-
The ratio of the integrals of the end-group signals to the repeating unit signals can be used to determine the number-average molecular weight (Mn) of the polymer.
-
-
¹³C NMR:
-
Acquire a ¹³C NMR spectrum. This can provide complementary information and help to confirm the identity of the end groups.
-
Due to the low natural abundance of ¹³C and longer relaxation times, this may require a longer acquisition time.
-
-
2D NMR (e.g., COSY, HSQC):
-
Two-dimensional NMR experiments can be used to establish correlations between different protons and carbons, which can be invaluable for unambiguously assigning the signals of the end groups.
-
Visualizing the Process
To better understand the workflows involved in the synthesis and analysis of these polymers, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Glass Transition Temperature of Furan-Based Polyamides
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bio-based polymers has identified furan-based polyamides as promising sustainable alternatives to their petroleum-derived counterparts. A critical parameter governing their application is the glass transition temperature (Tg), which dictates the material's transition from a rigid, glassy state to a more flexible, rubbery state. This guide provides an objective comparison of the Tg of various furan-based polyamides, supported by experimental data, to aid in material selection and development.
Performance Comparison of Furan-Based Polyamides
The glass transition temperature of furan-based polyamides is significantly influenced by the chemical structure of the monomers, particularly the length and type of the diamine component. Generally, a decrease in the aliphatic diamine chain length leads to an increase in the Tg of the resulting furan polyamide.[1][2] This is attributed to the increased rigidity of the polymer chain.
Furan-based polyamides tend to exhibit higher glass transition temperatures than their aliphatic analogs but lower than their phenyl-aromatic counterparts.[1][2] The incorporation of the furan ring introduces rigidity into the polymer backbone, elevating the Tg. However, the furan ring is less stiff than a benzene ring, resulting in a lower Tg compared to fully aromatic polyamides.[2] Many furan-based polyamides are amorphous, lacking a distinct melting point, which is often attributed to the oxygen heteroatom in the furan ring hindering intermolecular hydrogen bonding and crystallization.[1][3]
The following table summarizes the glass transition temperatures of various furan-based polyamides synthesized from 2,5-furandicarboxylic acid (FDCA) and different diamines.
| Polyamide Name | Abbreviation | Diamine Used | Glass Transition Temperature (Tg) in °C | Reference |
| Poly(tetramethylene furanamide) | PA4F | 1,4-butanediamine | 142 | [4] |
| Poly(pentylene furanamide) | PA5F | 1,5-pentanediamine | 138 | [4] |
| Poly(hexamethylene furanamide) | PA6F | 1,6-hexanediamine | 127-136 | [1] |
| Poly(octamethylene furanamide) | PA8F | 1,8-octanediamine | 110 | [5] |
| Poly(dodecamethylene furanamide) | PA12F | 1,12-dodecanediamine | 89 | [4] |
| Furan Polyamide with p-phenylenediamine | - | p-phenylenediamine | 325 | [6] |
| Furan Polyamide with bifurfurylamine | - | bifurfurylamine | 193 | [7] |
Experimental Protocols
The primary method for determining the glass transition temperature of these polymers is Differential Scanning Calorimetry (DSC) .
Typical DSC Experimental Protocol:
-
Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used for the analysis.
-
Thermal Cycling: The sample undergoes a heat/cool/heat cycle to erase the thermal history of the material.
-
First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cooling Scan: The sample is then cooled back to a sub-Tg temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed, typically at the same rate as the first, to determine the Tg. The glass transition is observed as a step-change in the heat flow curve.[6]
-
-
Data Analysis: The glass transition temperature is typically determined as the midpoint of the inflection in the second heating scan.
Thermogravimetric Analysis (TGA):
TGA is often used in conjunction with DSC to determine the thermal stability of the polymers.
Typical TGA Experimental Protocol:
-
Sample Preparation: A small sample of the polymer is placed in a TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Heating Program: The sample is heated from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[6]
-
Data Analysis: The TGA curve provides information on the decomposition temperature of the polymer.
Visualization of Structure-Property Relationship
The following diagram illustrates the relationship between the structure of the diamine monomer and the resulting glass transition temperature of the furan-based polyamide.
Caption: Influence of diamine structure on the Tg of furan-based polyamides.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 4. Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of Furan-2,5-dicarboxamide: A Step-by-Step Guide
Disclaimer: Specific safety data sheets (SDS) for Furan-2,5-dicarboxamide were not located. The following disposal procedures are based on the safety data for the closely related compounds, Furan-2,5-dicarboxylic acid and Dimethyl Furan-2,5-dicarboxylate. Researchers must consult with their institution's environmental health and safety (EHS) office for guidance specific to their location and circumstances.
This compound is a chemical compound utilized in research and development. Proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides a procedural overview for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a designated and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep the compound in its original container if possible.
-
-
Container Management:
-
Ensure the waste container is made of a compatible material and is in good condition.
-
Keep the container tightly sealed when not in use to prevent the release of dust or vapors.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal Pathway:
-
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough decontamination, containers can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
Quantitative Data on Related Compounds
The following table summarizes key safety and environmental data for Furan-2,5-dicarboxylic acid, a closely related compound. This information provides context for the potential hazards associated with furan-based dicarboxylic acid derivatives.
| Parameter | Value | Species | Test Guideline | Reference |
| Acute Fish Toxicity | LC50: > 100 mg/l | Cyprinus carpio (Carp) | OECD Test Guideline 203 | |
| Acute Daphnia Toxicity | EC50: > 100 mg/l | Daphnia magna (Water flea) | OECD Test Guideline 202 | |
| Biodegradability | Readily biodegradable | - | - |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Furan-2,5-dicarboxamide
Essential Safety and Handling Guide for Furan-2,5-dicarboxamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, outlining operational procedures and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.[1][2][3][4]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against dust particles, splashes, and potential projectiles.[2][3] Safety glasses alone are insufficient.[1] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes | To prevent skin contact with the chemical.[2] Lab coats should be kept buttoned. |
| Hand Protection | Disposable nitrile gloves | To provide a barrier against incidental contact.[1][5] For prolonged handling, consider double-gloving.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following step-by-step protocol should be followed.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Ensure the container is clearly labeled with the chemical name and any known hazards.
Weighing and Preparation of Solutions
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a vented balance enclosure to control airborne particles.[6]
-
Line the work surface with absorbent bench paper to contain any spills.
-
When weighing, use an anti-static gun if the powder is prone to static, which can cause it to become airborne.
-
If preparing a solution, pre-dissolve the chemical in a suitable solvent within the fume hood to minimize dust generation.
Experimental Use
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle the chemical with care, avoiding actions that could create dust.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.[7]
Waste Segregation and Storage
-
All solid waste contaminated with this compound (e.g., used gloves, bench paper, contaminated weighing paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8] Halogenated and non-halogenated solvent wastes should generally be kept separate.[8]
Container Labeling
-
All waste containers must be labeled with a hazardous waste tag that includes the full chemical name, concentration, and date.[7] Chemical formulas or abbreviations should not be used.[7]
Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the original label defaced.[9]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
